molecular formula C22H31NO2 B000916 Desfesoterodine CAS No. 207679-81-0

Desfesoterodine

Cat. No.: B000916
CAS No.: 207679-81-0
M. Wt: 341.5 g/mol
InChI Key: DUXZAXCGJSBGDW-HXUWFJFHSA-N
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Description

Desfesoterodine (PNU-200577), also known as 5-Hydroxymethyl Tolterodine (5-HMT), is a potent and selective competitive antagonist of muscarinic acetylcholine receptors (mAChRs). It is recognized as the major pharmacologically active metabolite of the therapeutics Tolterodine and Fesoterodine. This makes it a critical compound for research into overactive bladder (OAB) and related urological disorders. With a high affinity for muscarinic receptors (K B of 0.84 nM), this compound produces a competitive and concentration-dependent inhibition of carbachol-induced contraction of urinary bladder strips. It acts by blocking the M 3 muscarinic receptor subtypes in the detrusor muscle of the bladder, which reduces involuntary bladder contractions, increases bladder capacity, and decreases urination frequency and urgency. In vivo studies demonstrate that this compound is significantly more potent at suppressing acetylcholine-induced urinary bladder contraction than electrically induced salivation, highlighting a potential for tissue selectivity. Research applications for this compound include investigating detrusor overactivity, exploring the pharmacokinetics and pharmacodynamics of antimuscarinic drugs, and serving as a reference standard in analytical studies. Its molecular formula is C 22 H 31 NO 2 and its CAS number is 207679-81-0. This product is intended for Research Use Only (RUO) and is not approved for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO2/c1-16(2)23(17(3)4)13-12-20(19-8-6-5-7-9-19)21-14-18(15-24)10-11-22(21)25/h5-11,14,16-17,20,24-25H,12-13,15H2,1-4H3/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUXZAXCGJSBGDW-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(CC[C@H](C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40431319
Record name (R)-5-Hydroxymethyltolterodine
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Molecular Weight

341.5 g/mol
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CAS No.

207679-81-0
Record name 5-Hydroxymethyltolterodine
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Record name Desfesoterodine [INN]
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Record name Desfesoterodine
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Record name (R)-5-Hydroxymethyl Tolterodine
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Foundational & Exploratory

Desfesoterodine's Mechanism of Action on Muscarinic Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desfesoterodine, the principal active metabolite of both fesoterodine (B1237170) and tolterodine (B1663597), is a potent and competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2][3] Its therapeutic efficacy in the management of overactive bladder (OAB) syndrome stems from its ability to inhibit the action of acetylcholine on the detrusor muscle of the bladder.[1][4] This document provides an in-depth examination of the molecular interactions, binding affinities, and functional antagonism of this compound across the five human muscarinic receptor subtypes (M1-M5). Detailed experimental methodologies and signaling pathways are presented to offer a comprehensive understanding for research and development applications.

Introduction: The Role of this compound in OAB

Overactive bladder is a condition characterized by urinary urgency, frequency, and urge incontinence, primarily caused by involuntary contractions of the bladder's detrusor muscle.[1] These contractions are largely mediated by the neurotransmitter acetylcholine (ACh) binding to M3 muscarinic receptors, with M2 receptors also playing a role.[1][5][6]

Fesoterodine is a prodrug that is rapidly and extensively hydrolyzed by non-specific plasma esterases to its active moiety, this compound (also known as 5-hydroxymethyl tolterodine, or 5-HMT).[1][5][6][7] It is this active metabolite that is responsible for the therapeutic effect.[1][3] this compound functions as a competitive antagonist at muscarinic receptors, thereby reducing involuntary detrusor contractions, increasing bladder capacity, and alleviating the symptoms of OAB.[1][4][8]

Molecular Mechanism of Action

The primary mechanism of action for this compound is competitive antagonism at all five subtypes of muscarinic receptors (M1-M5).[9] By binding to these receptors, this compound prevents acetylcholine from binding and initiating the intracellular signaling cascades that lead to a physiological response.

  • At the M3 Receptor: In the urinary bladder, the detrusor muscle is predominantly populated by M2 and M3 receptor subtypes.[1] The M3 receptors are coupled to the Gq protein signaling pathway.[10][11] When activated by ACh, this pathway leads to the activation of phospholipase C, generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium (Ca2+). This elevation in Ca2+ triggers the contraction of the smooth muscle cells of the detrusor. This compound blocks this entire sequence by occupying the M3 receptor, leading to muscle relaxation and increased bladder capacity.[4][8]

  • At the M2 Receptor: While M3 receptors are the primary drivers of contraction, M2 receptors are more numerous in the detrusor.[1] M2 receptors are coupled to Gi proteins, and their activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP). This action indirectly promotes contraction by inhibiting the relaxing effects of the β-adrenergic system. By antagonizing M2 receptors, this compound may further contribute to detrusor relaxation.

Although effective at the bladder, the non-selective nature of this compound's binding to all muscarinic receptor subtypes can lead to anticholinergic side effects, such as dry mouth, which is mediated by antagonism of M3 receptors in the salivary glands.[12] However, studies have shown that this compound exhibits a degree of selectivity for muscarinic receptors in the bladder over those in the parotid gland.[13][14][15]

Quantitative Data: Receptor Binding and Functional Potency

This compound demonstrates high affinity for all five human muscarinic receptor subtypes, with Ki values in the low nanomolar range, indicating a lack of significant subtype selectivity in radioligand binding studies.[2][9][16]

Table 1: Muscarinic Receptor Binding Affinities of this compound
Receptor SubtypeMean Inhibition Constant (Ki) in nM
M12.3[16]
M22.0[16]
M32.5[16]
M42.8[16]
M52.9[16]
Table 2: Functional Antagonist Potency of this compound
Assay DescriptionTissue/Cell TypeAgonistPotency Value
Inhibition of ContractionGuinea-pig isolated urinary bladder stripsCarbacholKB = 0.84 nM[2][16][17]
Inhibition of ContractionGuinea-pig isolated urinary bladder stripsCarbacholpA2 = 9.14[2][16][17]
Inhibition of ContractionIsolated guinea pig bladderCarbacholIC50 = 5.7 nM[9]

Key Experimental Protocols

The quantitative data presented above are typically derived from two key types of in vitro experiments: radioligand binding assays and functional organ bath studies.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound (this compound) for a specific receptor subtype.

  • Objective: To measure the concentration of this compound required to inhibit the binding of a known radiolabeled ligand to a specific muscarinic receptor subtype by 50% (IC50), from which the Ki is calculated.

  • Materials:

    • Membrane Preparations: Homogenates from Chinese Hamster Ovary (CHO) cell lines individually expressing one of the five human muscarinic receptor subtypes (M1-M5).[2]

    • Radioligand: A non-selective muscarinic antagonist with high affinity, such as [3H]N-methylscopolamine ([3H]NMS) or [3H]quinuclidinyl benzilate ([3H]QNB).[13][15][18]

    • Test Compound: this compound (5-HMT) at various concentrations.

    • Assay Buffer: Typically a Tris-HCl buffer with physiological pH and salt concentrations.

    • Non-specific Binding Control: A high concentration of a non-labeled antagonist (e.g., atropine) to determine the amount of radioligand that binds to non-receptor components.

  • Procedure:

    • Incubate the cell membrane preparation with a fixed concentration of the radioligand and varying concentrations of this compound.

    • Allow the mixture to reach equilibrium at a controlled temperature (e.g., room temperature or 37°C).

    • Rapidly terminate the binding reaction by filtration through glass fiber filters, trapping the membrane-bound radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

    • Calculate the IC50 value from this curve using non-linear regression.

    • Convert the IC50 to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

In Vitro Functional Assay (Isolated Organ Bath)

This assay measures the functional potency (e.g., KB or pA2) of an antagonist by quantifying its ability to inhibit an agonist-induced physiological response, such as muscle contraction.

  • Objective: To determine the potency of this compound in antagonizing agonist-induced contractions of bladder smooth muscle.

  • Materials:

    • Tissue: Isolated urinary bladder strips from guinea pigs.[2][9]

    • Organ Bath: A temperature-controlled chamber containing a physiological salt solution (e.g., Krebs-Henseleit solution), continuously aerated with carbogen (B8564812) (95% O2, 5% CO2).

    • Agonist: A stable acetylcholine analogue, such as carbachol.[9]

    • Antagonist: this compound (5-HMT).

    • Measurement System: An isometric force transducer connected to a data acquisition system to record muscle tension.

  • Procedure:

    • Mount the bladder strips in the organ baths under a resting tension and allow them to equilibrate.

    • Construct a cumulative concentration-response curve for the agonist (carbachol) to establish a baseline contractile response.

    • Wash the tissue and allow it to return to baseline.

    • Incubate the tissue with a fixed concentration of this compound for a set period.

    • In the continued presence of this compound, construct a second cumulative concentration-response curve for carbachol.

    • Repeat steps 3-5 with increasing concentrations of this compound.

    • Analyze the data: A competitive antagonist like this compound will cause a parallel, rightward shift in the agonist's concentration-response curve with no change in the maximum response.

    • Perform a Schild analysis on the dose ratios to calculate the pA2 value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response. The KB (equilibrium dissociation constant) can also be derived from this analysis.

Mandatory Visualizations

Signaling Pathway Diagram

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_invisible ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds & Activates This compound This compound This compound->M3R Competitively Blocks Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 DAG DAG Ca_Release Ca²⁺ Release from SR IP3->Ca_Release Stimulates Contraction Smooth Muscle Contraction Ca_Release->Contraction Leads to placeholder1->IP3 placeholder1->DAG

Caption: M3 receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Competitive_Binding_Assay cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_separation 3. Separation & Counting cluster_analysis 4. Data Analysis prep_mem Prepare membranes from cells expressing a single mAChR subtype incubate Incubate membranes with radioligand and varying concentrations of this compound prep_mem->incubate prep_radio Prepare radioligand ([³H]NMS) solution prep_radio->incubate prep_drug Prepare serial dilutions of this compound prep_drug->incubate filtrate Rapid vacuum filtration to separate bound from free radioligand incubate->filtrate count Measure radioactivity of filters via liquid scintillation counting filtrate->count plot Plot % inhibition vs. log[this compound] count->plot calc_ic50 Calculate IC₅₀ using non-linear regression plot->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff equation calc_ic50->calc_ki result Final Ki Value calc_ki->result

Caption: Workflow for a competitive radioligand binding assay.

References

The Discovery and Synthesis of Desfesoterodine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Desfesoterodine, also known as 5-hydroxymethyl tolterodine (B1663597) (5-HMT), is the primary active metabolite of the antimuscarinic drug fesoterodine (B1237170).[1][2] Fesoterodine is a prodrug developed for the treatment of overactive bladder (OAB) with symptoms of urge urinary incontinence, urgency, and frequency.[1][3] Upon oral administration, fesoterodine is rapidly and extensively hydrolyzed by non-specific plasma esterases to this compound, which is responsible for the therapeutic effect.[4] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental protocols for this compound, intended for researchers, scientists, and professionals in drug development.

Discovery and Rationale for Development

The development of this compound is intrinsically linked to its parent compound, tolterodine. Tolterodine is metabolized in the body via two primary pathways: oxidation of the benzylic methyl group to form 5-hydroxymethyl tolterodine (this compound), and mono-deisopropylation. It was discovered that this compound is an equally potent muscarinic receptor antagonist as tolterodine.

However, this compound itself has poor bioavailability when administered orally due to its lower lipophilicity (logD of 0.74) compared to tolterodine (logD of 1.83). This prompted a prodrug approach to improve its systemic delivery. Fesoterodine, the isobutyrate ester of this compound, was selected from a series of analogues. This strategy allows for efficient absorption of the prodrug, followed by rapid conversion to the active moiety, this compound, by ubiquitous esterases, bypassing the cytochrome P450 (CYP) 2D6-mediated metabolism that tolterodine undergoes. This results in more consistent and genotype-independent plasma concentrations of the active compound.

Mechanism of Action

This compound functions as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs). The contraction of the urinary bladder's detrusor muscle is primarily mediated by the M3 muscarinic receptor subtype, which is activated by the neurotransmitter acetylcholine. By binding to these receptors, this compound blocks the action of acetylcholine, leading to the relaxation of the detrusor muscle. This inhibition of involuntary bladder contractions increases the bladder's capacity and reduces the symptoms of OAB.

Mechanism of Action of this compound cluster_0 Presynaptic Nerve Terminal cluster_1 Detrusor Smooth Muscle Cell ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds to Contraction Muscle Contraction (OAB Symptoms) M3R->Contraction Activates This compound This compound This compound->M3R Blocks

This compound blocks acetylcholine at M3 receptors.

Pharmacological Data

The pharmacological profile of this compound is characterized by its high affinity and potency as a muscarinic receptor antagonist.

ParameterValueSource(s)
Receptor Binding (Ki) M1: 2.3 nM, M2: 2.0 nM, M3: 2.5 nM, M4: 2.8 nM, M5: 2.9 nM
Functional Potency (KB) 0.84 nM (mAChR)
Functional Potency (pA2) 9.14 (mAChR)
Pharmacokinetics (from 8 mg Fesoterodine)
Cmax (Extensive Metabolizers)~4.0 ng/mL,
Cmax (Poor Metabolizers)~7.0 ng/mL,
AUC (Extensive Metabolizers)~35 ng·h/mL,
AUC (Poor Metabolizers)~70 ng·h/mL,
T1/2 (Half-life)~7-8 hours
Renal Clearance~16% of administered dose recovered in urine as the active metabolite

Synthesis of this compound

The synthesis of this compound can be achieved through various routes, often involving the preparation of key intermediates. One common approach involves the oxidation of the methyl group of tolterodine, which requires protection of the phenolic hydroxyl group. Another strategy is to build the molecule from precursors already containing the hydroxymethyl functionality. The following is a generalized synthetic workflow based on patent literature.

General Synthetic Workflow for this compound A Starting Materials (e.g., protected p-cresol (B1678582) derivative) B Introduction of Phenylpropyl Sidechain A->B C Amination with Diisopropylamine B->C D Benzylic Oxidation / Functionalization (Creation of hydroxymethyl group) C->D E Deprotection D->E F This compound Base E->F G Salt Formation (e.g., with succinic or tartaric acid) F->G H This compound Salt G->H

Generalized synthetic workflow for this compound.
Detailed Synthetic Protocol: Preparation of this compound Succinate (B1194679)

The following protocol is adapted from patent literature for the preparation of a this compound salt from the free base.

Objective: To synthesize this compound succinate from this compound base.

Materials:

  • This compound base (1.02 g, 2.9 mmol)

  • Acetone (B3395972) (20 mL)

  • Succinic acid (334 mg, 2.8 mmol, 0.95 eq.)

Procedure:

  • Suspend this compound base in 20 mL of acetone in a suitable reaction flask.

  • Heat the suspension to 50 °C with stirring until a clear solution is obtained.

  • Cool the resulting solution to 40 °C.

  • In a separate flask, prepare a solution of succinic acid in a minimal amount of hot acetone.

  • Add the succinic acid solution to the this compound solution while maintaining the temperature at 40 °C.

  • Cool the combined solution to 25 °C and stir overnight to allow for precipitation.

  • Collect the precipitate by filtration.

  • Wash the collected solid with a small volume of cold acetone (5 mL).

  • Dry the product under vacuum at 25 °C to yield this compound succinate as a white powder.

Key Experimental Protocols

Protocol 1: In Vitro Muscarinic Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for human muscarinic receptor subtypes (M1-M5).

Methodology:

  • Membrane Preparation: Utilize cell lines (e.g., CHO-K1) stably expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, or M5). Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.

  • Radioligand Binding: Perform competitive binding assays in a 96-well plate format. Incubate the cell membranes with a constant concentration of a suitable radioligand (e.g., [3H]-N-methylscopolamine, [3H]-NMS) and varying concentrations of this compound.

  • Incubation: Incubate the plates at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Separation: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.

  • Quantification: Wash the filters to remove non-specific binding. Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro Bladder Strip Contraction Assay

Objective: To assess the functional antagonist activity of this compound on agonist-induced muscle contractions.

Methodology:

  • Tissue Preparation: Isolate urinary bladders from guinea pigs. Prepare longitudinal smooth muscle strips from the bladder body.

  • Organ Bath Setup: Mount the bladder strips in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37 °C and continuously aerated with 95% O2 / 5% CO2.

  • Tension Recording: Connect the strips to isometric force transducers to record changes in muscle tension. Allow the tissues to equilibrate under a resting tension.

  • Antagonist Incubation: Add varying concentrations of this compound to the organ baths and incubate for a predetermined period (e.g., 30 minutes).

  • Agonist Challenge: Generate cumulative concentration-response curves to a muscarinic agonist (e.g., carbachol) in the absence and presence of this compound.

  • Data Analysis: Analyze the concentration-response curves to determine the rightward shift caused by this compound. Calculate the pA2 value from a Schild plot, which provides a measure of the antagonist's potency.

Workflow for Bladder Strip Contraction Assay A Isolate Guinea Pig Urinary Bladder B Prepare Longitudinal Muscle Strips A->B C Mount Strips in Organ Baths B->C D Equilibrate Under Resting Tension C->D E Incubate with This compound D->E F Generate Cumulative Concentration-Response Curve to Carbachol E->F G Record Muscle Tension F->G H Data Analysis (Schild Plot, pA2 Value) G->H

Experimental workflow for the in vitro functional assay.

Clinical Efficacy and Safety Summary

Clinical trials for fesoterodine provide direct evidence for the efficacy and safety of its active metabolite, this compound. Multiple phase III randomized controlled trials have demonstrated the superiority of fesoterodine (both 4 mg and 8 mg doses) over placebo in improving OAB symptoms.

Efficacy Endpoint (vs. Placebo)ResultSource(s)
Urge Urinary Incontinence EpisodesStatistically significant reduction
Micturition FrequencyStatistically significant reduction
Micturition Volume per VoidStatistically significant increase
Comparison 8 mg fesoterodine showed superiority over 4 mg tolterodine ER
Common Adverse Events Dry mouth, constipation, blurred vision

Conclusion

This compound is a potent and selective muscarinic receptor antagonist that represents the therapeutic moiety of the prodrug fesoterodine. Its discovery was a result of strategic drug design aimed at optimizing the pharmacokinetic profile of 5-hydroxymethyl tolterodine, the active metabolite of tolterodine. By employing a prodrug approach, consistent and effective systemic exposure to this compound is achieved, leading to significant efficacy in the treatment of overactive bladder. The well-defined synthesis, clear mechanism of action, and robust clinical data support its role as a key therapeutic agent in urology.

References

An In-depth Technical Guide to Desfesoterodine: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desfesoterodine, the active metabolite of the prodrug fesoterodine (B1237170), is a potent and selective muscarinic receptor antagonist.[1][2] It is the primary pharmacological agent responsible for the therapeutic effects observed with fesoterodine in the treatment of overactive bladder (OAB). This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed experimental protocols for key assays and visual representations of its mechanism of action and metabolic pathways are included to support further research and development in this area.

Chemical Structure and Physicochemical Properties

This compound, also known as 5-hydroxymethyl tolterodine (B1663597) (5-HMT), is a tertiary amine with a chiral center.[3][4][5] Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identification of this compound
IdentifierValue
IUPAC Name 2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenol
Synonyms 5-Hydroxymethyl tolterodine, (R)-5-Hydroxymethyl tolterodine, PNU-200577
CAS Number 207679-81-0
Molecular Formula C22H31NO2
Molecular Weight 341.49 g/mol
InChI Key DUXZAXCGJSBGDW-HXUWFJFHSA-N
Table 2: Physicochemical Properties of this compound
PropertyValue
Melting Point 68-72 °C
Boiling Point 490.721 °C at 760 mmHg (Predicted)
pKa 9.61 ± 0.48 (Predicted)
LogP 4.52530 (Predicted)
Solubility Soluble in DMSO and Ethanol

Pharmacological Properties

This compound is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). Its high affinity for these receptors, particularly the M3 subtype, in the bladder detrusor muscle leads to the relaxation of the bladder and alleviation of OAB symptoms.

Table 3: Pharmacological Data for this compound
ParameterValueSpecies/Tissue
KB 0.84 nMMuscarinic Acetylcholine Receptor (mAChR)
pA2 9.14Guinea-pig isolated urinary bladder strips
ID50 (Bladder Contraction) 15 nmol/kg (in vivo)Anaesthetised cat
ID50 (Salivation) 40 nmol/kg (in vivo)Anaesthetised cat

Mechanism of Action: Muscarinic Receptor Antagonism

This compound exerts its therapeutic effect by blocking the action of acetylcholine on muscarinic receptors within the bladder. Acetylcholine, a neurotransmitter, normally binds to these receptors to stimulate bladder muscle contraction. By competitively inhibiting this interaction, this compound reduces involuntary bladder contractions, increases bladder capacity, and decreases the urgency and frequency of urination associated with OAB. The signaling pathway is depicted below.

G cluster_0 Normal Bladder Contraction Pathway cluster_1 Inhibition by this compound Acetylcholine Acetylcholine Muscarinic_Receptor Muscarinic Receptor (M3) Acetylcholine->Muscarinic_Receptor G_Protein Gq/11 Muscarinic_Receptor->G_Protein PLC Phospholipase C G_Protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from SR) IP3->Ca_Release Contraction Bladder Muscle Contraction Ca_Release->Contraction This compound This compound Muscarinic_Receptor_Blocked Muscarinic Receptor (M3) This compound->Muscarinic_Receptor_Blocked Blocks No_Contraction Reduced Bladder Muscle Contraction Muscarinic_Receptor_Blocked->No_Contraction

This compound's antagonistic action on the muscarinic receptor pathway.

Metabolic Pathway

This compound is the active metabolite of the prodrug fesoterodine. Fesoterodine is rapidly and extensively hydrolyzed by non-specific plasma esterases to form this compound. This compound is then further metabolized in the liver, primarily by cytochrome P450 enzymes CYP2D6 and CYP3A4, into inactive metabolites.

G cluster_0 cluster_1 Fesoterodine Fesoterodine This compound This compound (Active Metabolite) Fesoterodine->this compound Esterases Plasma Esterases Metabolites Inactive Metabolites (Carboxy, Carboxy-N-desisopropyl, N-desisopropyl) This compound->Metabolites CYP CYP2D6 & CYP3A4

Metabolic conversion of Fesoterodine to this compound and its subsequent metabolism.

Experimental Protocols

In Vitro Bladder Contraction Assay

This assay is used to determine the functional antagonism of this compound on bladder smooth muscle contractions induced by a muscarinic agonist, such as carbachol (B1668302).

Methodology:

  • Tissue Preparation: Strips of porcine or guinea-pig detrusor muscle are mounted in organ baths containing carbogen-gassed Krebs-bicarbonate solution at 37°C.

  • Equilibration: Tissues are equilibrated to a baseline tension (e.g., 2 g).

  • Agonist Response: A cumulative concentration-response curve to carbachol is established to determine the baseline contractile response.

  • Antagonist Incubation: The tissue is washed and then incubated with varying concentrations of this compound for a set period (e.g., 60 minutes).

  • Post-Antagonist Response: A second cumulative concentration-response curve to carbachol is generated in the presence of this compound.

  • Data Analysis: The rightward shift in the carbachol concentration-response curve is used to calculate the pA2 value, which quantifies the antagonist potency of this compound.

In Vivo Cystometry in Rats

This protocol assesses the effect of this compound on bladder function in a living organism, providing insights into its in vivo efficacy.

Methodology:

  • Animal Preparation: Female Sprague-Dawley rats are anesthetized, and a catheter is implanted into the bladder dome for pressure measurement and infusion.

  • Cystometric Recordings: The bladder is filled with saline at a constant rate, and intravesical pressure is continuously recorded to measure parameters such as bladder capacity, micturition pressure, and inter-contraction interval.

  • Drug Administration: this compound is administered intravenously at various doses.

  • Post-Drug Recordings: Cystometric recordings are continued to assess the dose-dependent effects of this compound on the measured bladder parameters.

  • Data Analysis: Changes in bladder capacity, micturition pressure, and frequency are analyzed to determine the in vivo efficacy of this compound in reducing detrusor overactivity.

G Start Start Tissue_Prep Tissue Preparation (e.g., Guinea Pig Bladder Strips) Start->Tissue_Prep Mounting Mount in Organ Bath Tissue_Prep->Mounting Equilibration Equilibration Mounting->Equilibration CRC1 Generate Baseline Carbachol CRC Equilibration->CRC1 Wash Wash Tissue CRC1->Wash Incubation Incubate with this compound Wash->Incubation CRC2 Generate Carbachol CRC in presence of this compound Incubation->CRC2 Analysis Data Analysis (Calculate pA2) CRC2->Analysis End End Analysis->End

Workflow for the in vitro bladder contraction assay.

Conclusion

This compound is a well-characterized muscarinic receptor antagonist with a clear mechanism of action and favorable pharmacological profile for the treatment of overactive bladder. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound. Further investigation into its selectivity for different muscarinic receptor subtypes and its potential for combination therapies may yield new insights and therapeutic opportunities.

References

In Vitro Activity of Desfesoterodine on Bladder Smooth Muscle: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desfesoterodine, the active metabolite of the prodrug fesoterodine (B1237170), is a potent and competitive muscarinic receptor antagonist.[1][2] This technical guide provides an in-depth overview of the in vitro pharmacological activity of this compound on bladder smooth muscle. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development for conditions such as overactive bladder (OAB). This document details the binding affinities of this compound to muscarinic receptor subtypes, its functional effects on detrusor smooth muscle contraction, and the underlying signaling pathways. Methodologies for key experimental protocols are described, and quantitative data are presented in a clear, tabular format for ease of comparison.

Introduction

Overactive bladder is a clinical syndrome characterized by urinary urgency, with or without urge incontinence, and is often accompanied by frequency and nocturia. The pathophysiology of OAB is multifactorial, but involuntary contractions of the bladder detrusor muscle, largely mediated by the parasympathetic nervous system, play a central role.[3] Acetylcholine (ACh) released from parasympathetic nerves activates muscarinic receptors on detrusor smooth muscle cells, leading to contraction.[3] The M2 and M3 receptor subtypes are the most prevalent in the human bladder, with M2 receptors being more numerous, though M3 receptors are considered the primary mediators of detrusor contraction.[3]

Fesoterodine is a prodrug that is rapidly and extensively hydrolyzed by non-specific esterases in the body to its active metabolite, this compound (also known as 5-hydroxymethyl tolterodine (B1663597) or 5-HMT). It is this active metabolite that is responsible for the antimuscarinic activity of fesoterodine. This compound exhibits a non-selective binding profile to all five muscarinic receptor subtypes. This guide focuses on the in vitro evidence that characterizes the pharmacological effects of this compound on bladder smooth muscle.

Muscarinic Receptor Binding Affinity

This compound is a potent antagonist at all five human muscarinic receptor subtypes. Radioligand binding studies have demonstrated its high affinity for these receptors, which underlies its mechanism of action in the bladder.

Data Presentation
CompoundTissue/Cell LineReceptor SubtypeKi (nM)Reference
This compound (SPM 7605)CHO CellsM11.0
This compound (SPM 7605)CHO CellsM21.0
This compound (SPM 7605)CHO CellsM31.0
This compound (SPM 7605)CHO CellsM41.0
This compound (SPM 7605)CHO CellsM51.0
This compound (PNU-200577)Not SpecifiedmAChRKB = 0.84 nM
FesoterodineHuman Detrusor MuscleMuscarinic Receptors16.0 ± 2.6
This compound (5-HMT)Human Detrusor MuscleMuscarinic Receptors2.8 ± 0.3
FesoterodineHuman Bladder MucosaMuscarinic Receptors6.0 ± 1.1
This compound (5-HMT)Human Bladder MucosaMuscarinic Receptors2.6 ± 0.4
FesoterodineHuman Parotid GlandMuscarinic Receptors328 ± 82
This compound (5-HMT)Human Parotid GlandMuscarinic Receptors6.4 ± 1.3

Ki: Inhibition Constant; KB: Dissociation Constant of an antagonist; mAChR: Muscarinic Acetylcholine Receptor; CHO: Chinese Hamster Ovary

Functional Activity on Bladder Smooth Muscle

In vitro functional assays using isolated bladder tissue strips are crucial for characterizing the pharmacological effects of compounds on smooth muscle contractility. This compound has been shown to be a competitive antagonist of cholinergically-induced bladder smooth muscle contractions.

Data Presentation
AssaySpeciesAgonistThis compound ParameterValueReference
Isolated Bladder Strip ContractionGuinea PigCarbachol (B1668302)pA29.14
Isolated Bladder Strip ContractionRatCarbacholpA2 (SPM 7605)8.8

pA2: A measure of the potency of an antagonist.

This compound (SPM 7605) causes a rightward shift of the concentration-response curve for carbachol in rat bladder strips with no depression of the maximum response, which is characteristic of competitive antagonism. It also concentration-dependently reduces contractions induced by electrical field stimulation (EFS).

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

Objective: To determine the inhibition constant (Ki) of this compound for human muscarinic receptor subtypes.

Methodology:

  • Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing one of the five human muscarinic receptor subtypes (M1-M5). Alternatively, tissue homogenates from human bladder detrusor, bladder mucosa, or parotid gland can be used.

  • Radioligand: A radiolabeled muscarinic antagonist, such as [3H]N-methylscopolamine ([3H]NMS), is used.

  • Incubation: The cell membranes or tissue homogenates are incubated with the radioligand and varying concentrations of the test compound (this compound).

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The IC50 (concentration of the compound that inhibits 50% of specific radioligand binding) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow prep Membrane Preparation (CHO Cells or Tissue Homogenates) incubation Incubation prep->incubation radioligand Radioligand ([3H]NMS) radioligand->incubation compound This compound (Varying Concentrations) compound->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50 -> Ki) counting->analysis result Binding Affinity (Ki) analysis->result

Radioligand Binding Assay Workflow
Isolated Bladder Strip Contractility Assay

This functional assay measures the effect of a compound on the contraction of bladder smooth muscle tissue.

Objective: To determine the functional antagonist potency (pA2) of this compound.

Methodology:

  • Tissue Preparation: Urinary bladders are excised from animals (e.g., rats, guinea pigs) and placed in cold, oxygenated Krebs solution. The bladder is opened, and longitudinal strips of detrusor muscle are dissected. The mucosal layer may be removed.

  • Organ Bath Setup: The tissue strips are mounted in organ baths containing warm (37°C), aerated Krebs solution. One end of the strip is attached to a fixed point, and the other is connected to an isometric force transducer.

  • Equilibration: The strips are allowed to equilibrate under a resting tension until a stable baseline is achieved.

  • Contraction Induction: A contractile agonist, such as carbachol, is added cumulatively to the organ bath to generate a concentration-response curve. Alternatively, electrical field stimulation (EFS) can be used to induce neurally-mediated contractions.

  • Antagonist Treatment: The tissue is washed, and then incubated with a fixed concentration of this compound for a set period before repeating the agonist concentration-response curve. This is repeated for several antagonist concentrations.

  • Data Analysis: The rightward shift of the agonist concentration-response curve in the presence of the antagonist is used to calculate the pA2 value via a Schild plot analysis.

Bladder_Strip_Workflow dissection Bladder Dissection & Strip Preparation mounting Mounting in Organ Bath dissection->mounting equilibration Equilibration mounting->equilibration agonist_crc Generate Agonist (Carbachol) CRC equilibration->agonist_crc wash Washout agonist_crc->wash antagonist_inc Incubate with This compound wash->antagonist_inc repeat_crc Repeat Agonist CRC antagonist_inc->repeat_crc analysis Schild Plot Analysis repeat_crc->analysis result Functional Potency (pA2) analysis->result M3_Signaling_Pathway ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds Desfeso This compound Desfeso->M3R Blocks Gq11 Gq/11 M3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor Ca_release Ca2+ Release SR->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to Ca_influx Ca2+ Influx (L-type channels) Ca_influx->Contraction Leads to

References

Desfesoterodine: An In-depth Technical Guide to the Active Metabolite of Fesoterodine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desfesoterodine, the active metabolite of the prodrug fesoterodine (B1237170), is a potent and competitive muscarinic receptor antagonist.[1][2] Fesoterodine is administered for the treatment of overactive bladder (OAB) with symptoms of urge urinary incontinence, urgency, and frequency.[3] Upon oral administration, fesoterodine is rapidly and extensively hydrolyzed by non-specific plasma esterases to this compound, which is responsible for the antimuscarinic activity of the drug.[4] This technical guide provides a comprehensive overview of the core pharmacology of this compound, including its mechanism of action, pharmacokinetic and pharmacodynamic properties, and detailed experimental protocols for its characterization.

Mechanism of Action

This compound exerts its therapeutic effect by acting as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[5] There are five subtypes of muscarinic receptors (M1-M5) distributed throughout the body.[6] In the urinary bladder, the detrusor muscle, which is responsible for bladder contraction, predominantly expresses M2 and M3 receptor subtypes, with the M3 receptor being primarily responsible for bladder contraction.[5] By blocking the binding of the endogenous neurotransmitter acetylcholine to these receptors, this compound reduces involuntary contractions of the detrusor muscle, thereby increasing bladder capacity and decreasing urinary urgency and frequency.[5] Radioligand binding studies have shown that this compound is not selective for any specific muscarinic receptor subtype.[7]

This compound Signaling Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic (Detrusor Muscle Cell) Acetylcholine Acetylcholine ACh_released Acetylcholine Acetylcholine->ACh_released Release M3_Receptor M3 Muscarinic Receptor ACh_released->M3_Receptor Binds Gq_Protein Gq Protein M3_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from SR) IP3->Ca_Release Stimulates Contraction Muscle Contraction Ca_Release->Contraction Induces This compound This compound This compound->M3_Receptor Blocks

Figure 1: this compound's Antagonistic Action on M3 Muscarinic Receptors.

Pharmacokinetics

Fesoterodine acts as a prodrug, and upon oral administration, it is rapidly and completely metabolized by non-specific esterases to its active moiety, this compound (also known as 5-hydroxymethyl tolterodine (B1663597) or 5-HMT).[8] This conversion is not dependent on the cytochrome P450 (CYP) enzyme system, leading to less inter-subject variability in the generation of the active compound.[8]

Fesoterodine Metabolism Fesoterodine Fesoterodine This compound This compound (Active Metabolite) Fesoterodine->this compound Rapid Hydrolysis Inactive_Metabolites Carboxy and N-desisopropyl metabolites (Inactive) This compound->Inactive_Metabolites Metabolism Elimination Elimination Inactive_Metabolites->Elimination Esterases Non-specific Esterases Esterases->Fesoterodine CYP_Enzymes CYP2D6 & CYP3A4 CYP_Enzymes->this compound

Figure 2: Metabolic Pathway of Fesoterodine to this compound.
Absorption and Distribution

The absolute bioavailability of this compound after oral administration of fesoterodine is 52%.[9] Maximum plasma concentrations (Cmax) of this compound are reached approximately 5 hours after administration.[9] The plasma protein binding of this compound is low (approximately 50%), primarily to albumin and alpha-1-acid glycoprotein.[4]

Metabolism and Elimination

This compound is further metabolized in the liver by CYP2D6 and CYP3A4 to inactive carboxy and N-desisopropyl metabolites.[9] The terminal half-life of this compound is approximately 7 hours.[9]

Pharmacokinetic Parameters

The pharmacokinetic parameters of this compound are influenced by the CYP2D6 metabolizer status of the individual.

Table 1: Pharmacokinetic Parameters of this compound in CYP2D6 Extensive (EM) and Poor (PM) Metabolizers

ParameterDoseCYP2D6 EM (Mean ± SD)CYP2D6 PM (Mean ± SD)
Cmax (ng/mL) 4 mg1.8 ± 0.63.5 ± 1.1
8 mg3.7 ± 1.36.2 ± 2.1
AUC (ng*h/mL) 4 mg17 ± 634 ± 12
8 mg35 ± 1272 ± 25
t½ (h) 4 mg7.3 ± 1.67.7 ± 1.9
8 mg7.4 ± 1.78.2 ± 2.3
Tmax (h) 4 mg & 8 mg~5~5

Data compiled from multiple sources.[10]

Pharmacodynamics

This compound demonstrates high affinity for all five human muscarinic receptor subtypes.

Table 2: Binding Affinity (pKi) of this compound for Human Muscarinic Receptor Subtypes

Receptor SubtypepKi
M1 8.7
M2 8.8
M3 8.2
M4 9.0
M5 8.3

Source: Radioligand binding experiments using membrane preparations of CHO cells expressing human muscarinic receptor subtypes.[4]

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for muscarinic receptors.

Radioligand Binding Assay Workflow Start Start Prepare_Membranes Prepare cell membranes (e.g., from CHO cells expressing human muscarinic receptors) Start->Prepare_Membranes Incubation Incubate membranes with: - [3H]NMS (radioligand) - this compound (competitor) - Buffer Prepare_Membranes->Incubation Equilibrium Allow to reach equilibrium (e.g., 60 min at 22°C) Incubation->Equilibrium Filtration Rapidly filter to separate bound and free radioligand Equilibrium->Filtration Washing Wash filters with ice-cold buffer Filtration->Washing Scintillation_Counting Measure radioactivity using a scintillation counter Washing->Scintillation_Counting Data_Analysis Analyze data to determine IC50 and calculate Ki Scintillation_Counting->Data_Analysis End End Data_Analysis->End

References

The Preclinical Pharmacokinetic and Metabolic Profile of Desfesoterodine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Desfesoterodine, the active metabolite of the antimuscarinic agent fesoterodine (B1237170), is the primary moiety responsible for the therapeutic effects observed in the treatment of overactive bladder. Understanding its behavior in preclinical models is crucial for predicting human pharmacokinetics, assessing safety margins, and guiding clinical development. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound in key preclinical species, including mice, rats, and dogs. The information is compiled from regulatory submissions and published preclinical studies to support researchers and professionals in the field of drug development.

Pharmacokinetics of this compound in Preclinical Models

The pharmacokinetic profile of this compound (also referred to as 5-hydroxymethyl tolterodine (B1663597) or 5-HMT) has been characterized in several preclinical species following the administration of its prodrug, fesoterodine.

Oral Bioavailability

The systemic exposure to this compound following oral administration of fesoterodine varies across preclinical species.

Table 1: Oral Bioavailability of this compound in Preclinical Models

SpeciesOral Bioavailability (%)
Mouse50
Rat14
Dog98

Data sourced from European Medicines Agency (EMEA) assessment report for fesoterodine.[1]

Pharmacokinetic Parameters

Pharmacokinetic parameters of this compound have been determined in rats and dogs at the No-Observed-Adverse-Effect Level (NOAEL) in repeat-dose toxicity studies.

Table 2: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Fesoterodine (15 mg/kg/day)

SexCmax (ng/mL)AUC (h*ng/mL)
Male13.9 - 93.1125 - 182
Female6.8 - 36.847.2 - 73.4

Data sourced from EMEA assessment report for fesoterodine.[1]

Table 3: Time to Maximum Plasma Concentration (Tmax) of this compound

SpeciesTmax (hours)
Mouse~0.5
Rat~0.5
Dog~1

Data sourced from EMEA assessment report for fesoterodine.[1]

Distribution

Following oral administration of radiolabelled fesoterodine, the distribution of its metabolites, primarily this compound, was widespread in mice and rats. The highest concentrations of radioactivity were observed in organs of elimination, such as the liver and kidneys. In dogs, the distribution was less extensive, with the highest concentrations found in the gastrointestinal tract. Notably, the in vitro protein binding of this compound was low across all species evaluated, including humans, at approximately 50%.[2]

Metabolism of Fesoterodine and this compound

The metabolic cascade of fesoterodine is a critical aspect of its pharmacological activity, involving a two-step process.

Initial Pro-Drug Activation

Fesoterodine is a pro-drug that undergoes rapid and extensive hydrolysis by non-specific esterases to form its active metabolite, this compound (5-HMT). This initial metabolic step is not mediated by the cytochrome P450 (CYP) enzyme system.[2]

Metabolism of this compound

This compound is further metabolized in the liver, primarily through oxidation and N-dealkylation, to form several inactive metabolites. The key enzymes involved in this secondary metabolism are CYP2D6 and CYP3A4.[2] The major inactive metabolites identified are the carboxy, carboxy-N-desisopropyl, and N-desisopropyl derivatives of this compound.[2] The metabolic profile of this compound is reported to be similar in mice and dogs when compared to humans, making these species relevant models for preclinical safety assessment. In contrast, the metabolic profile in rats shows some differences.[1]

Metabolism_Pathway cluster_0 Pro-drug Activation (Non-CYP Mediated) cluster_1 Metabolism of Active Metabolite (CYP-Mediated) Fesoterodine Fesoterodine (Pro-drug) This compound This compound (5-HMT) (Active Metabolite) Fesoterodine->this compound Nonspecific Esterases (Hydrolysis) Carboxy Carboxy Metabolite (Inactive) This compound->Carboxy CYP2D6 / CYP3A4 (Oxidation) ND N-desisopropyl Metabolite (Inactive) This compound->ND CYP3A4 (N-dealkylation) Carboxy_ND Carboxy-N-desisopropyl Metabolite (Inactive) ND->Carboxy_ND Oxidation

Metabolic pathway of fesoterodine to this compound and its subsequent metabolism.

Experimental Protocols

In Vivo Pharmacokinetic Studies

Studies were conducted in mice, Sprague-Dawley rats, and Beagle dogs.[1][3] Animals were housed in controlled environments with standard diet and water ad libitum, except for fasting periods prior to oral dosing.

For oral administration, fesoterodine was typically formulated in a suitable vehicle and administered via oral gavage to rats and mice, and in capsules to dogs.[1][4] Intravenous doses were administered as a bolus injection or infusion. For repeat-dose toxicity studies in rats, oral doses of 5, 15, and 45 mg/kg were used. In a 9-month study in Beagle dogs, oral doses of 0.5, 2.5, and 12.5 mg/kg were administered.[1]

Blood samples were collected at predetermined time points post-dosing from appropriate sites (e.g., tail vein in rats, cephalic vein in dogs).[4] Plasma was separated by centrifugation and stored frozen until analysis.

Plasma concentrations of this compound were determined using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[5]

InVivo_Workflow cluster_animal Animal Dosing cluster_sampling Sample Collection cluster_analysis Bioanalysis Animal Preclinical Species (Mouse, Rat, Dog) Dosing Oral or IV Administration of Fesoterodine Animal->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation LCMS LC-MS/MS Analysis of This compound Plasma_Separation->LCMS PK_Analysis Pharmacokinetic Parameter Calculation LCMS->PK_Analysis

References

Desfesoterodine's Affinity for M1, M2, and M3 Muscarinic Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desfesoterodine, the active metabolite of the antimuscarinic agent fesoterodine, is a potent antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). Its therapeutic efficacy in the treatment of overactive bladder is primarily attributed to its interaction with M2 and M3 receptors in the detrusor muscle. This technical guide provides an in-depth analysis of the binding affinity of this compound for M1, M2, and M3 muscarinic receptor subtypes, complete with quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and experimental workflows.

Data Presentation: Binding Affinity of this compound

This compound, also known as 5-hydroxymethyl tolterodine (B1663597) (5-HMT), is a non-selective muscarinic receptor antagonist.[1] Radioligand binding studies have demonstrated its high affinity for all five human muscarinic receptor subtypes.[2] While some studies suggest a slightly higher affinity for the M2 subtype over the M3 subtype, the overall profile is one of broad, potent antagonism.[3] The binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity.

The following table summarizes the binding affinities of this compound for human M1, M2, and M3 muscarinic receptors, as determined in studies using Chinese Hamster Ovary (CHO) cells expressing the recombinant human receptor subtypes.

Receptor SubtypeThis compound (5-HMT) Ki (nM)Reference
M1 2.1[4]
M2 1.2[4]
M3 2.3[4]

Note: Ki values are indicative of the drug's affinity in a controlled in vitro environment and may not directly translate to in vivo efficacy, which is influenced by factors such as drug concentration at the receptor site and interactions with other biological molecules.

Experimental Protocols: Radioligand Binding Assay

The determination of this compound's binding affinity for muscarinic receptor subtypes is typically achieved through a competitive radioligand binding assay. This method measures the ability of the unlabeled drug (this compound) to displace a radiolabeled ligand from the receptor.

Key Experiment: Competitive Inhibition of [³H]N-methylscopolamine Binding in CHO Cells Expressing Human Muscarinic Receptors

Objective: To determine the inhibition constant (Ki) of this compound for the human M1, M2, and M3 muscarinic receptor subtypes.

Materials:

  • Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO-K1) cells stably transfected with and expressing the human M1, M2, or M3 muscarinic receptor subtype.

  • Radioligand: [³H]N-methylscopolamine ([³H]NMS), a high-affinity, non-selective muscarinic antagonist.

  • Test Compound: this compound (5-hydroxymethyl tolterodine).

  • Non-specific Binding Control: A high concentration (e.g., 1 µM) of a non-radiolabeled, high-affinity muscarinic antagonist such as atropine.

  • Assay Buffer: Typically a buffered saline solution (e.g., phosphate-buffered saline, pH 7.4) containing protease inhibitors.

  • Filtration Apparatus: A cell harvester or multi-well plate filtration system with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter: To measure the radioactivity of the filter-bound radioligand.

Methodology:

  • Membrane Preparation: CHO-K1 cells expressing the target muscarinic receptor subtype are harvested and homogenized in ice-cold buffer. The homogenate is then centrifuged at a low speed to remove nuclei and cellular debris. The resulting supernatant is subjected to a high-speed centrifugation to pellet the cell membranes. The membrane pellet is washed and resuspended in the assay buffer. The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford assay).

  • Assay Setup: The assay is typically performed in 96-well microplates. Each well contains a fixed amount of cell membrane preparation, a fixed concentration of [³H]NMS (typically at or near its Kd for the receptor), and varying concentrations of this compound.

  • Incubation: The reaction mixtures are incubated at a controlled temperature (e.g., room temperature or 37°C) for a sufficient period to reach equilibrium.

  • Filtration: Following incubation, the contents of each well are rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold assay buffer to remove any non-specifically bound radioactivity.

  • Radioactivity Measurement: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity on each filter is quantified using a liquid scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of [³H]NMS (IC50). Specific binding is calculated by subtracting the non-specific binding (measured in the presence of a saturating concentration of atropine) from the total binding (measured in the absence of any competing ligand). The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + [L]/Kd)

    Where:

    • [L] is the concentration of the radioligand ([³H]NMS) used in the assay.

    • Kd is the dissociation constant of the radioligand for the specific receptor subtype.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Cell Membrane Preparation Incubation Incubation Membrane_Prep->Incubation Radioligand_Prep [³H]NMS Preparation Radioligand_Prep->Incubation Drug_Dilution This compound Serial Dilution Drug_Dilution->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation IC50_Calc IC50 Determination Scintillation->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff) IC50_Calc->Ki_Calc

Caption: Workflow for a competitive radioligand binding assay.

Signaling Pathways

The interaction of this compound with M1, M2, and M3 receptors antagonizes the downstream signaling cascades initiated by acetylcholine. Understanding these pathways is crucial for comprehending the pharmacological effects of the drug.

M1 and M3 Receptor Signaling Pathway

M1 and M3 muscarinic receptors are primarily coupled to the Gq/11 family of G-proteins.[4] Activation of these receptors by acetylcholine leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol. The elevated intracellular Ca²⁺ concentration, along with DAG, activates protein kinase C (PKC), leading to a cascade of phosphorylation events that ultimately result in various cellular responses, such as smooth muscle contraction in the case of M3 receptors.

M1_M3_Signaling ACh Acetylcholine M1_M3 M1 / M3 Receptor ACh->M1_M3 Gq_11 Gq/11 M1_M3->Gq_11 activates PLC Phospholipase C (PLC) Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ Release ER->Ca2 triggers Ca2->PKC activates Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Response phosphorylates targets

Caption: M1/M3 receptor Gq-coupled signaling pathway.

M2 Receptor Signaling Pathway

The M2 muscarinic receptor is coupled to the Gi/o family of G-proteins.[4] Upon activation by acetylcholine, the Gαi subunit of the G-protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased activation of protein kinase A (PKA), which in turn modulates the activity of various downstream effectors. Additionally, the Gβγ subunits of the Gi/o protein can directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization of the cell membrane and an inhibitory effect, such as a decrease in heart rate.

M2_Signaling ACh Acetylcholine M2 M2 Receptor ACh->M2 Gi_o Gi/o M2->Gi_o activates AC Adenylyl Cyclase (AC) Gi_o->AC inhibits Gbeta_gamma Gβγ Gi_o->Gbeta_gamma dissociates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Response_Inhibitory Inhibitory Cellular Response PKA->Response_Inhibitory GIRK GIRK Channel Gbeta_gamma->GIRK activates K_efflux K⁺ Efflux (Hyperpolarization) GIRK->K_efflux

References

Early-Stage Research on Desfesoterodine for Urological Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desfesoterodine, the active metabolite of the antimuscarinic agent fesoterodine (B1237170), is a potent muscarinic receptor antagonist investigated for the treatment of urological conditions, primarily overactive bladder (OAB). Fesoterodine, a prodrug, is rapidly and extensively hydrolyzed by non-specific esterases to this compound (also known as 5-hydroxymethyl tolterodine (B1663597) or 5-HMT), which is responsible for the therapeutic effect. This technical guide provides a comprehensive overview of the core early-stage research on this compound, focusing on its pharmacological profile, preclinical data, and early clinical findings.

Mechanism of Action

This compound exerts its therapeutic effect by acting as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs). In the context of overactive bladder, the detrusor muscle of the bladder wall, which is responsible for bladder contractions, is rich in M2 and M3 muscarinic receptor subtypes. While M2 receptors are more abundant, M3 receptors are primarily responsible for mediating bladder contraction. By blocking these receptors, this compound inhibits the action of acetylcholine, a neurotransmitter that triggers detrusor muscle contractions. This antagonism leads to a reduction in involuntary bladder contractions, an increase in bladder capacity, and an alleviation of the symptoms of OAB, such as urinary urgency, frequency, and urge incontinence.[1][2][3]

Signaling Pathway of Muscarinic Receptor Antagonism in Detrusor Muscle

The binding of acetylcholine to M3 muscarinic receptors on the detrusor smooth muscle cell initiates a signaling cascade that leads to muscle contraction. This compound competitively blocks this binding, thereby inhibiting the downstream signaling events.

cluster_extracellular cluster_membrane Cell Membrane cluster_intracellular Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Receptor Binds This compound This compound This compound->M3_Receptor Blocks Gq_protein Gq Protein M3_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from SR IP3->Ca_release Stimulates Contraction Muscle Contraction Ca_release->Contraction Leads to

Muscarinic M3 Receptor Signaling Pathway in Detrusor Muscle and Blockade by this compound.

Quantitative Data

Muscarinic Receptor Binding Affinity

This compound exhibits a balanced affinity for all five human muscarinic receptor subtypes (M1-M5), acting as a non-selective muscarinic antagonist.[4] The binding affinities (Ki values) are crucial for understanding the drug's potency and potential side-effect profile.

Receptor SubtypeThis compound (5-HMT) pKiReference Compound (e.g., Atropine) pKi
M1 ~8.9~9.0
M2 ~9.1~9.2
M3 ~9.2~9.3
M4 ~8.9~9.0
M5 ~8.7~8.8
Note: pKi = -log(Ki). Higher pKi values indicate higher binding affinity. Data are compiled from various sources and represent approximate values.
Preclinical Pharmacokinetics of this compound (5-HMT) in Rats

Pharmacokinetic studies in animal models are essential for determining the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. The following table summarizes the pharmacokinetic parameters of this compound in rats following administration of its prodrug, fesoterodine.

ParameterValueUnits
Tmax (Time to Peak Concentration) ~1.0hours
Cmax (Peak Plasma Concentration) Dose-dependentng/mL
AUC (Area Under the Curve) Dose-dependentng·h/mL
t½ (Half-life) ~2-3hours
Note: These are representative values from preclinical studies and can vary based on the specific study design, dose, and rat strain.
Early-Stage Clinical Trial Data: Urodynamic Effects of Fesoterodine

Phase I and II clinical trials are critical for assessing the safety, tolerability, and preliminary efficacy of a new drug in humans. Urodynamic studies are often employed to objectively measure the effects of a drug on bladder function.

Urodynamic ParameterChange from Baseline (Fesoterodine 4 mg)Change from Baseline (Fesoterodine 8 mg)Placebo
Maximum Cystometric Capacity (mL) ↑ 30 - 80↑ 50 - 100↑ 10 - 20
Volume at First Detrusor Contraction (mL) ↑ 20 - 50↑ 40 - 70↑ 5 - 15
Number of Micturitions / 24h ↓ 1.0 - 2.0↓ 1.5 - 2.5↓ 0.5 - 1.0
Urgency Episodes / 24h ↓ 1.5 - 2.5↓ 2.0 - 3.5↓ 0.5 - 1.5
Urge Incontinence Episodes / 24h ↓ 1.0 - 2.0↓ 1.5 - 2.5↓ 0.5 - 1.0
Note: Data are illustrative of typical findings in early-phase clinical trials and are presented as ranges of mean changes.[5][6][7][8][9][10][11][12][13]

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptors

This assay is used to determine the binding affinity of a compound to specific receptor subtypes.

Objective: To determine the Ki of this compound for human M1-M5 muscarinic receptors.

Materials:

  • Membrane preparations from cells stably expressing human recombinant M1, M2, M3, M4, or M5 receptors.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

  • Non-specific binding control: Atropine (B194438) (high concentration).

  • Test compound: this compound (various concentrations).

  • Assay buffer (e.g., PBS with 0.1% BSA).

  • Scintillation fluid and counter.

Methodology:

  • Incubate cell membranes with a fixed concentration of [³H]-NMS and varying concentrations of this compound.

  • Parallel incubations are performed with an excess of atropine to determine non-specific binding.

  • Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Analyze the data using non-linear regression to determine the IC50 (concentration of this compound that inhibits 50% of specific [³H]-NMS binding).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14][15][16][17][18]

In Vitro Bladder Strip Contractility Assay

This assay assesses the functional antagonist activity of a compound on bladder muscle contractions.

Objective: To evaluate the inhibitory effect of this compound on carbachol-induced contractions of isolated bladder strips.

Materials:

  • Animal bladder (e.g., from guinea pig or rat).

  • Krebs-Henseleit solution.

  • Carbachol (a muscarinic agonist).

  • Test compound: this compound.

  • Organ bath system with isometric force transducers.

  • Data acquisition system.

Methodology:

  • Isolate the bladder and prepare longitudinal strips of the detrusor muscle.

  • Mount the strips in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.

  • Allow the strips to equilibrate under a resting tension.

  • Induce sustained contractions by adding a submaximal concentration of carbachol.

  • Once a stable contraction is achieved, add cumulative concentrations of this compound to the bath.

  • Record the relaxation of the muscle strip at each concentration.

  • Generate concentration-response curves and calculate the IC50 value for this compound.[19][20][21][22]

Visualizations

Metabolic Pathway of Fesoterodine to this compound

Fesoterodine is a prodrug that is rapidly converted to its active metabolite, this compound.

Fesoterodine Fesoterodine Esterases Nonspecific Esterases Fesoterodine->Esterases This compound This compound (5-HMT, Active Metabolite) CYP_Enzymes CYP2D6 / CYP3A4 This compound->CYP_Enzymes Inactive_Metabolites Inactive Metabolites Esterases->this compound Hydrolysis CYP_Enzymes->Inactive_Metabolites Metabolism

Metabolic conversion of fesoterodine to its active metabolite, this compound.
Experimental Workflow for Preclinical Evaluation of an Antimuscarinic Agent for OAB

The preclinical development of a new antimuscarinic drug for OAB follows a structured workflow.

In_Vitro_Screening In Vitro Screening Receptor_Binding Muscarinic Receptor Binding Assays (Ki) In_Vitro_Screening->Receptor_Binding Functional_Assays Functional Assays (e.g., Bladder Strips) In_Vitro_Screening->Functional_Assays In_Vivo_Studies In Vivo Studies (Animal Models) Receptor_Binding->In_Vivo_Studies Functional_Assays->In_Vivo_Studies Pharmacokinetics Pharmacokinetics (ADME) In_Vivo_Studies->Pharmacokinetics Urodynamic_Studies Urodynamic Studies (Efficacy) In_Vivo_Studies->Urodynamic_Studies Safety_Pharmacology Safety Pharmacology & Toxicology In_Vivo_Studies->Safety_Pharmacology IND_Enabling IND-Enabling Studies Safety_Pharmacology->IND_Enabling

Preclinical development workflow for an OAB drug candidate.

Conclusion

Early-stage research has established this compound as a potent, non-selective muscarinic receptor antagonist with a pharmacological profile suitable for the treatment of overactive bladder. Its formation from the prodrug fesoterodine via ubiquitous esterases provides a consistent exposure to the active moiety. Preclinical and early clinical studies have demonstrated its efficacy in improving urodynamic parameters and alleviating the symptoms of OAB. Further research and later-phase clinical trials are necessary to fully elucidate its long-term safety and efficacy profile in a broader patient population. This technical guide provides a foundational understanding of the core scientific data and methodologies that underpin the development of this compound for urological conditions.

References

Cellular Pathways Modulated by Desfesoterodine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desfesoterodine, the active metabolite of the prodrug fesoterodine, is a potent antimuscarinic agent utilized in the management of overactive bladder (OAB).[1][2][3] Its therapeutic effect is primarily mediated through the competitive antagonism of muscarinic acetylcholine (B1216132) receptors (mAChRs), leading to the relaxation of the bladder detrusor muscle.[2][3] This technical guide provides an in-depth exploration of the cellular pathways modulated by this compound, with a focus on its interaction with muscarinic receptor subtypes and the subsequent impact on downstream signaling cascades. This document details the quantitative pharmacology of this compound, outlines the experimental protocols for its characterization, and visualizes the key molecular interactions and workflows.

Mechanism of Action: Antagonism of Muscarinic Receptors

This compound, also known as 5-hydroxymethyl tolterodine (B1663597) (5-HMT), functions as a competitive antagonist at all five subtypes of muscarinic acetylcholine receptors (M1-M5). While it does not exhibit significant selectivity for any single subtype, its clinical efficacy in treating OAB is primarily attributed to its blockade of M3 receptors, which are predominantly responsible for mediating detrusor smooth muscle contraction.

Upon binding to mAChRs, this compound prevents the endogenous neurotransmitter, acetylcholine (ACh), from activating the receptor. This inhibition of ACh-mediated signaling leads to a reduction in involuntary bladder contractions, thereby increasing bladder capacity and alleviating the symptoms of urgency and frequency associated with OAB.

Quantitative Data: Receptor Binding Affinity

The binding affinity of this compound for muscarinic receptors is a critical determinant of its pharmacological activity. The affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity.

Receptor SubtypepKiKi (nM)
M18.7~2.0
M28.8~1.6
M38.2~6.3
M49.0~1.0
M58.3~5.0

Note: The pKi values are derived from studies on SPM 7605, the active metabolite of Fesoterodine, which is this compound.

Quantitative Data: Functional Potency

The functional potency of this compound is its ability to inhibit the physiological response mediated by muscarinic receptor activation. This is often measured as the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater potency. This compound has a reported pA2 of 9.14, indicating potent competitive antagonism.

ParameterValueDescription
pA29.14Functional measure of antagonist potency in inhibiting carbachol-induced bladder contractions.
KB0.84 nMEquilibrium dissociation constant, a measure of binding affinity.

Modulation of Downstream Signaling Pathways

The primary cellular pathway affected by this compound is the G-protein coupled receptor (GPCR) signaling cascade initiated by M3 muscarinic receptor activation in bladder smooth muscle cells.

The Gq/11 Signaling Cascade

M3 receptors are coupled to the Gq/11 family of G proteins. Upon activation by acetylcholine, the Gαq subunit activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Inositol 1,4,5-trisphosphate (IP3): IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

  • Diacylglycerol (DAG): DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).

The resulting elevation in intracellular Ca2+ is the primary trigger for the contraction of smooth muscle cells. By blocking the M3 receptor, this compound inhibits this entire cascade, leading to a decrease in intracellular Ca2+ levels and subsequent muscle relaxation.

Radioligand_Binding_Workflow start Start prep Prepare Membranes with mAChRs start->prep mix Incubate Membranes with [3H]-NMS and this compound prep->mix filter Separate Bound and Free Radioligand via Filtration mix->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Calculate IC50 and Ki (Cheng-Prusoff Equation) count->analyze end End analyze->end

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Desfesoterodine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desfesoterodine, also known as 5-hydroxymethyl tolterodine, is the active metabolite of the antimuscarinic agent fesoterodine.[1][2] It is a potent muscarinic receptor antagonist used in the treatment of overactive bladder.[3] These application notes provide detailed protocols for the synthesis and purification of this compound for research purposes, including quantitative data for comparison and visual diagrams of key processes.

Synthesis of this compound

The synthesis of this compound, chemically named (R)-(+)-2-(3-diisopropylamino-1-phenylpropyl)-4-hydroxymethyl-phenol, can be achieved through various synthetic routes. A common and effective method involves the reductive amination of a suitable carbonyl precursor. This protocol outlines a representative synthesis based on procedures described in the scientific literature and patents.

Experimental Protocol: Synthesis via Reductive Amination

This protocol describes the synthesis of this compound from a benzopyran-2-ol intermediate, which involves a reductive amination step.

Materials:

  • (R)-4-phenyl-6-(hydroxymethyl)-3,4-dihydro-2H-chromen-2-ol

  • N,N-diisopropylamine

  • Reducing agent (e.g., Sodium triacetoxyborohydride (B8407120) (STAB), Sodium cyanoborohydride)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Acetic acid (optional, as catalyst)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate (B1210297)/hexanes mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the (R)-4-phenyl-6-(hydroxymethyl)-3,4-dihydro-2H-chromen-2-ol intermediate in dichloromethane.

  • Addition of Amine: Add N,N-diisopropylamine to the solution. If desired, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Reductive Amination: Cool the mixture in an ice bath and slowly add the reducing agent (e.g., Sodium triacetoxyborohydride) portion-wise, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Purification of Crude Product: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Chromatographic Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Table 1: Representative Synthesis Data for this compound
ParameterValueReference
Starting Material(R)-4-phenyl-6-(hydroxymethyl)-3,4-dihydro-2H-chromen-2-olPatent Literature
Key ReactionReductive Amination[4][5]
AmineN,N-diisopropylamine
Reducing AgentSodium triacetoxyborohydrideN/A
SolventDichloromethane
Typical Yield34.5% (for a related step)
Chiral Purity>98%

Purification of this compound

Purification of this compound is crucial to obtain a high-purity product suitable for research and further development. Common methods include chromatographic techniques and crystallization, often involving the formation of a salt to improve crystallinity and handling properties.

Experimental Protocol: Purification by Salt Formation and Crystallization

This protocol describes the purification of this compound by forming a crystalline salt, such as the succinate, malate, or tartrate salt.

Materials:

  • Crude or purified this compound base

  • Suitable acid (e.g., succinic acid, L-malic acid, L-tartaric acid)

  • Solvent for crystallization (e.g., acetone, ethyl acetate, isopropanol)

  • Anti-solvent (optional, e.g., n-hexane, diethyl ether)

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Dissolution: Dissolve the this compound base in a suitable solvent (e.g., acetone) with gentle heating if necessary.

  • Acid Addition: In a separate flask, dissolve the selected acid (e.g., succinic acid) in the same solvent, also with gentle heating if required.

  • Salt Formation: Slowly add the acid solution to the this compound solution. Stir the mixture at a controlled temperature (e.g., 40-50 °C).

  • Crystallization: Allow the solution to cool slowly to room temperature to induce crystallization. For enhanced precipitation, the solution can be further cooled in an ice bath or a refrigerator. An anti-solvent can be added dropwise to promote crystallization if needed.

  • Isolation: Collect the crystalline salt by vacuum filtration, washing the crystals with a small amount of cold solvent.

  • Drying: Dry the purified this compound salt under vacuum at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.

Table 2: Comparison of this compound Purification via Salt Crystallization
Salt FormSolvent(s)Typical Purity (by HPLC)Typical YieldReference
SuccinateAcetone>99.5%81-91%
MalateAcetone>99%N/A
TartrateTetrahydrofuran (THF)Crystalline solid76.2%

Analytical Methods

The purity and identity of the synthesized and purified this compound should be confirmed using appropriate analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): To determine chemical purity and for enantiomeric excess analysis using a chiral column.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

Visual Diagrams

Muscarinic Acetylcholine (B1216132) Receptor Signaling Pathway

This compound acts as a competitive antagonist at muscarinic acetylcholine receptors. The following diagram illustrates the canonical signaling pathways associated with these receptors.

G cluster_M1_M3_M5 M1, M3, M5 Receptor Pathway cluster_M2_M4 M2, M4 Receptor Pathway M1_M3_M5 M1, M3, M5 Receptors Gq_11 Gq/11 M1_M3_M5->Gq_11 Acetylcholine PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response_1 Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response_1 PKC->Cellular_Response_1 M2_M4 M2, M4 Receptors Gi_o Gi/o M2_M4->Gi_o Acetylcholine AC Adenylyl Cyclase (AC) Gi_o->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP Cellular_Response_2 Cellular Response (e.g., Reduced Heart Rate) cAMP->Cellular_Response_2 Leads to

Caption: Muscarinic receptor signaling pathways.

Experimental Workflow: Synthesis and Purification of this compound

The following diagram outlines the general workflow for the synthesis and purification of this compound as described in these application notes.

G cluster_synthesis Synthesis cluster_purification Purification start Starting Material (Benzopyran-2-ol derivative) reaction Reductive Amination with N,N-diisopropylamine start->reaction workup Aqueous Work-up & Extraction reaction->workup crude Crude this compound workup->crude chromatography Silica Gel Chromatography crude->chromatography salt_formation Salt Formation (e.g., with Succinic Acid) chromatography->salt_formation crystallization Crystallization salt_formation->crystallization pure Pure Crystalline This compound Salt crystallization->pure

Caption: this compound synthesis and purification workflow.

References

Quantitative Analysis of Desfesoterodine in Biological Samples: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Desfesoterodine, the active metabolite of the antimuscarinic agent fesoterodine (B1237170), is the primary moiety responsible for the therapeutic effect in the treatment of overactive bladder. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the determination of this compound in biological samples, with a primary focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS), the most widely used and robust analytical technique for this purpose.

I. Overview of Analytical Methods

The quantification of this compound in biological fluids, predominantly human plasma, is most effectively achieved through LC-MS/MS. This technique offers high sensitivity, selectivity, and throughput, which are essential for bioanalytical studies. Alternative methods such as high-performance liquid chromatography (HPLC) with UV or fluorescence detection are less common due to the lower sensitivity and potential for interference from endogenous matrix components.

II. Experimental Protocols

This section details a validated LC-MS/MS method for the quantification of this compound in human plasma. The protocol is a composite of best practices derived from multiple validated methods.[1][2][3]

A. Materials and Reagents
  • This compound reference standard

  • This compound deuterated internal standard (e.g., this compound-d7)

  • Human plasma (with anticoagulant, e.g., K2-EDTA)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium (B1175870) formate

  • Ammonium acetate

  • Methyl tert-butyl ether (MTBE)

  • n-Hexane

  • Water (deionized, 18 MΩ·cm)

B. Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a common and effective method for extracting this compound from plasma.[1]

  • Spiking: To a 100 µL aliquot of human plasma, add the internal standard solution. For calibration standards and quality control (QC) samples, add the appropriate concentration of this compound working solution.

  • Basification: Add an equal volume of a basifying agent, such as 1M sodium carbonate buffer (pH 10), to the plasma sample.

  • Extraction: Add 5 mL of an organic extraction solvent, such as a mixture of methyl tert-butyl ether and n-hexane (1:1, v/v).

  • Vortexing: Vortex the mixture for 10-15 minutes to ensure thorough mixing and extraction.

  • Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Freezing and Transfer: Freeze the aqueous (lower) layer in a dry ice-methanol bath. Decant the organic (upper) layer into a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen gas at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in the mobile phase (e.g., 100 µL of acetonitrile/10 mM ammonium acetate, pH 3; 35:65 v/v).

  • Injection: Inject an aliquot (e.g., 10 µL) of the reconstituted sample into the LC-MS/MS system.

Sample Preparation Workflow

G cluster_sample_prep Sample Preparation plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is add_base Basify (e.g., Na2CO3 buffer) add_is->add_base add_solvent Add Extraction Solvent (MTBE:Hexane) add_base->add_solvent vortex Vortex (10 min) add_solvent->vortex centrifuge Centrifuge (4000 rpm, 10 min) vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

A flowchart illustrating the liquid-liquid extraction procedure for this compound from plasma.
C. Chromatographic Conditions

  • Chromatographic System: A UPLC or HPLC system capable of delivering accurate gradients.

  • Column: A C18 reversed-phase column is commonly used (e.g., Kromasil C18, 100 mm x 4.6 mm, 5 µm).[1]

  • Mobile Phase A: 10-15 mM Ammonium Formate or Acetate buffer with 0.1% formic acid in water.[1][4]

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.[2][3]

  • Flow Rate: 0.8 - 1.0 mL/min.[4]

  • Gradient: A typical gradient would start with a low percentage of organic phase, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.

  • Column Temperature: 40-45°C.[2]

  • Injection Volume: 5-10 µL.

D. Mass Spectrometric Conditions
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[3]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: The specific precursor-to-product ion transition should be optimized.

    • Internal Standard: The corresponding transition for the deuterated internal standard.

  • Ion Source Parameters: Parameters such as capillary voltage, desolvation gas temperature, and gas flow rates should be optimized for maximum signal intensity.

LC-MS/MS Analysis Workflow

G cluster_lcms LC-MS/MS Analysis autosampler Autosampler Injection hplc HPLC Separation (C18 Column) autosampler->hplc esi Electrospray Ionization (Positive Mode) hplc->esi ms1 Quadrupole 1 (Precursor Ion Selection) esi->ms1 cid Quadrupole 2 (Collision-Induced Dissociation) ms1->cid ms2 Quadrupole 3 (Product Ion Selection) cid->ms2 detector Detector ms2->detector data Data Acquisition & Processing detector->data

A schematic of the LC-MS/MS workflow for the analysis of this compound.

III. Method Validation Parameters

A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized in the table below, with typical performance data from published methods.

ParameterTypical PerformanceReference
Linearity Range 0.01 - 10 ng/mL[1]
Correlation Coefficient (r²) > 0.99[2]
Intra-batch Precision (%CV) < 15% (LLOQ < 20%)[1]
Inter-batch Precision (%CV) < 15% (LLOQ < 20%)[1]
Intra-batch Accuracy (%RE) ± 15% (LLOQ ± 20%)[5]
Inter-batch Accuracy (%RE) ± 15% (LLOQ ± 20%)[5]
Extraction Recovery > 90%[1]
Matrix Effect Minimal and compensated by IS[1]
Stability (Freeze-Thaw, Bench-Top, Long-Term) Stable under typical laboratory conditions[6]

IV. Data Presentation

The following table summarizes the quantitative data from a representative LC-MS/MS method for the simultaneous determination of fesoterodine and this compound (5-HMT) in human plasma.[1]

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Mean Extraction Recovery (%)
Fesoterodine0.01 - 100.012.15 - 3.732.45 - 3.48> 96
This compound (5-HMT)0.01 - 100.011.82 - 3.542.21 - 3.12> 96

V. Conclusion

The LC-MS/MS method detailed in this application note provides a robust and reliable approach for the quantification of this compound in biological samples. The protocol, including sample preparation, chromatographic separation, and mass spectrometric detection, has been shown to meet the stringent requirements for bioanalytical method validation. This methodology is well-suited for supporting pharmacokinetic and other clinical studies involving fesoterodine. Researchers should perform their own method validation to ensure the performance of the assay in their laboratory.

References

Application Notes and Protocols for Desfesoterodine as a Reference Standard in Pharmacology Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desfesoterodine, also known as (R)-5-hydroxymethyl tolterodine (B1663597) (5-HMT), is the principal active metabolite of the antimuscarinic drugs fesoterodine (B1237170) and tolterodine.[1][2][3] It is a potent and competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][4] Due to its well-characterized pharmacological profile and its role as the primary active moiety of clinically significant drugs, this compound serves as an essential reference standard in various pharmacology assays. These assays are crucial for the discovery and development of new drugs targeting the muscarinic system, particularly for conditions like overactive bladder (OAB).

This document provides detailed application notes and experimental protocols for utilizing this compound as a reference standard in key pharmacological assays, including competitive radioligand binding assays and functional bladder smooth muscle contractility studies.

Pharmacological Profile of this compound

This compound functions by competitively blocking muscarinic receptors, thereby inhibiting the effects of the neurotransmitter acetylcholine. It is considered a non-selective muscarinic antagonist, as it binds with high affinity to all five muscarinic receptor subtypes (M1-M5). This lack of subtype selectivity makes it a valuable tool for characterizing the overall muscarinic receptor affinity of novel compounds.

Quantitative Data: Muscarinic Receptor Binding Affinity

The binding affinity of this compound for the five human muscarinic receptor subtypes is summarized in the table below. The data, presented as pKi values, have been compiled from radioligand binding studies using Chinese Hamster Ovary (CHO) cell membranes expressing the individual human muscarinic receptor subtypes.

Muscarinic Receptor SubtypepKi (Mean ± SEM)Ki (nM)
M18.7 ± 0.1~2.0
M28.8 ± 0.1~1.6
M38.2 ± 0.1~6.3
M49.0 ± 0.1~1.0
M58.3 ± 0.1~5.0
Table 1: Binding affinities of this compound (reported as SPM 7605) for human muscarinic receptor subtypes. Data adapted from multiple sources.

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol describes the determination of the binding affinity (Ki) of a test compound for muscarinic receptors using this compound as a reference standard. The assay is based on the competition between the unlabeled test compound and a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS) for binding to muscarinic receptors expressed in cell membranes.

Materials:

  • Cell Membranes: CHO-K1 cell membranes stably expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

  • Reference Standard: this compound.

  • Test Compound.

  • Assay Buffer: 50 mM Tris-HCl, 154 mM NaCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: Atropine (B194438) (1 µM).

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

  • Filtration apparatus.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of this compound and the test compound in assay buffer. A typical concentration range for the competitor is 10⁻¹¹ to 10⁻⁵ M.

    • Dilute the [³H]-NMS in assay buffer to a final concentration that is approximately equal to its Kd for the specific receptor subtype (typically 0.1-1.0 nM).

    • Thaw the cell membranes on ice and dilute to the desired concentration in assay buffer (e.g., 10-20 µg of protein per well).

  • Assay Setup:

    • In a 96-well plate, add the following to each well in triplicate:

      • 25 µL of assay buffer (for total binding) or 1 µM atropine (for non-specific binding).

      • 25 µL of the appropriate concentration of this compound or test compound.

      • 50 µL of diluted [³H]-NMS.

      • 100 µL of diluted cell membranes.

    • The final assay volume is 200 µL.

  • Incubation:

    • Incubate the plates at room temperature (22-25°C) for 60-90 minutes to reach equilibrium.

  • Filtration:

    • Following incubation, rapidly separate the bound and free radioligand by vacuum filtration through glass fiber filters (pre-soaked in 0.3% polyethyleneimine).

    • Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Serial dilutions of this compound/Test Compound - Diluted [3H]-NMS - Diluted Cell Membranes setup_plate Set up 96-well plate: - Total Binding (Buffer) - Non-specific Binding (Atropine) - Competitor (this compound/Test Compound) - [3H]-NMS - Cell Membranes prep_reagents->setup_plate incubation Incubate at RT (60-90 min) setup_plate->incubation filtration Separate bound/free radioligand via vacuum filtration incubation->filtration quantification Count radioactivity (Scintillation Counter) filtration->quantification calc_specific_binding Calculate Specific Binding quantification->calc_specific_binding plot_data Plot % Specific Binding vs. log[Competitor] calc_specific_binding->plot_data det_ic50 Determine IC50 (Non-linear regression) plot_data->det_ic50 calc_ki Calculate Ki (Cheng-Prusoff equation) det_ic50->calc_ki

Caption: Gi-coupled signaling pathway for M2 and M4 receptors.

References

Protocol for Studying Desfesoterodine Effects in Animal Models of Overactive Bladder (OAB)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Overactive bladder (OAB) is a prevalent condition characterized by urinary urgency, frequency, and nocturia, with or without urge incontinence. Desfesoterodine, the active metabolite of the antimuscarinic agent fesoterodine (B1237170), is a potent competitive muscarinic receptor antagonist.[1] It primarily targets M3 muscarinic receptors in the bladder detrusor muscle, inhibiting involuntary bladder contractions and thereby increasing bladder capacity.[2] This document provides detailed protocols for inducing OAB in animal models and assessing the therapeutic effects of this compound.

Mechanism of Action of this compound

This compound is the principal active metabolite of fesoterodine and tolterodine (B1663597) and is responsible for their therapeutic effects.[3] It functions as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs). The detrusor muscle of the bladder, which controls urine storage and release, is rich in M2 and M3 muscarinic receptor subtypes. While M2 receptors are more numerous, M3 receptors are primarily responsible for bladder contraction.[3][4] By blocking these M3 receptors, this compound inhibits the action of acetylcholine, a neurotransmitter that triggers bladder muscle contractions. This antagonism leads to a reduction in involuntary detrusor contractions, an increase in bladder capacity, and an alleviation of OAB symptoms.

Desfesoterodine_Mechanism_of_Action cluster_0 Presynaptic Nerve Terminal cluster_1 Detrusor Smooth Muscle Cell Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Receptor Binds to Contraction Bladder Contraction M3_Receptor->Contraction Activates This compound This compound This compound->M3_Receptor Blocks

Mechanism of this compound Action.

Experimental Protocols

I. Animal Models of Overactive Bladder

Two common methods for inducing OAB in rodents are Partial Bladder Outlet Obstruction (pBOO) and Cyclophosphamide (CYP)-induced cystitis.

A. Partial Bladder Outlet Obstruction (pBOO) Model

This surgical model mimics the effects of conditions like benign prostatic hyperplasia in humans.

Protocol for pBOO in Rats:

  • Anesthesia: Anesthetize adult female Sprague-Dawley rats (200-250g) with an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).

  • Surgical Preparation: Place the anesthetized rat in a supine position. Make a lower abdominal midline incision to expose the urinary bladder and proximal urethra.

  • Urethral Ligation: Carefully dissect the proximal urethra. Pass a 4-0 silk suture around the urethra. Place a metal rod (1.2 mm outer diameter) alongside the urethra.

  • Obstruction Creation: Tie the silk suture snugly around the urethra and the metal rod.

  • Final Steps: Remove the metal rod to create a partial obstruction. Close the abdominal incision in layers.

  • Post-operative Care: Administer analgesics and monitor the animals for recovery. The OAB phenotype typically develops over several weeks.

B. Cyclophosphamide (CYP)-Induced Cystitis Model

This chemical model induces bladder inflammation and hyperactivity.

Protocol for CYP-Induced Cystitis in Rats:

  • Animal Selection: Use adult female Sprague-Dawley rats (200-250g).

  • CYP Administration: For an acute model, administer a single intraperitoneal (i.p.) injection of CYP at a dose of 150 mg/kg. For a chronic model, administer i.p. injections of CYP at 75 mg/kg every third day for 10 days.

  • Control Group: Administer saline to the control group using the same injection schedule.

  • Symptom Development: OAB symptoms, including increased urinary frequency, will develop within hours to days following CYP administration.

II. Administration of this compound

This compound (5-hydroxymethyltolterodine, PNU-200577) can be administered systemically.

Dosage and Administration:

  • Route of Administration: Intravenous (i.v.), subcutaneous (s.c.), or oral gavage.

  • Dosage: Based on preclinical studies with the parent compound tolterodine, a starting intravenous dose of 0.2 to 2 nM/kg of this compound is recommended for initial studies. Dose-response studies should be conducted to determine the optimal dose for the specific OAB model and route of administration.

III. Urodynamic Assessment

Urodynamic studies are essential for quantifying bladder function. These are best performed in conscious, unrestrained animals to avoid the confounding effects of anesthesia.

Protocol for Conscious Cystometry in Rats:

  • Catheter Implantation: At least three days prior to the urodynamic study, surgically implant a catheter into the dome of the bladder under anesthesia. Exteriorize the catheter on the back of the neck.

  • Acclimatization: On the day of the experiment, place the rat in a metabolic cage and allow it to acclimatize.

  • Cystometry Setup: Connect the bladder catheter to a pressure transducer and an infusion pump.

  • Bladder Filling: Infuse saline into the bladder at a constant rate (e.g., 0.04 mL/min).

  • Data Recording: Continuously record intravesical pressure.

  • Urodynamic Parameters: Analyze the recordings to determine the following parameters:

    • Basal Pressure (BP): The lowest bladder pressure during filling.

    • Threshold Pressure (TP): Bladder pressure immediately before micturition.

    • Maximum Pressure (MP): The peak pressure during a voiding contraction.

    • Micturition Volume (MV): The volume of urine expelled during a single void.

    • Residual Volume (RV): The volume of urine remaining in the bladder after voiding.

    • Bladder Capacity (BC): The sum of MV and RV.

    • Intercontraction Interval (ICI): The time between two consecutive voiding contractions.

    • Non-voiding Contractions (NVCs): Involuntary bladder contractions that do not lead to voiding.

Experimental_Workflow cluster_0 Phase 1: OAB Model Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Assessment Animal_Selection Select Animal Model (e.g., Rats) OAB_Induction Induce OAB (pBOO or CYP) Animal_Selection->OAB_Induction Group_Allocation Allocate to Treatment Groups (Vehicle, this compound) OAB_Induction->Group_Allocation Drug_Administration Administer this compound (Systemic Route) Group_Allocation->Drug_Administration Urodynamics Perform Conscious Cystometry Drug_Administration->Urodynamics Molecular_Analysis Bladder Tissue Collection & Molecular Analysis Urodynamics->Molecular_Analysis

Experimental workflow for studying this compound.

IV. Molecular and Histological Analysis

Following urodynamic assessment, bladder tissue should be collected for molecular and histological analysis to understand the underlying mechanisms of this compound's effects.

Protocols:

  • Tissue Harvesting: Euthanize the animals and carefully excise the urinary bladder.

  • Histology: Fix a portion of the bladder tissue in 10% neutral buffered formalin, embed in paraffin, and section for staining with Hematoxylin and Eosin (H&E) to assess inflammation and morphology, and Masson's trichrome to evaluate fibrosis.

  • Immunohistochemistry: Use specific antibodies to detect the expression and localization of M2 and M3 muscarinic receptors, as well as markers of inflammation and nerve density.

  • Quantitative PCR (qPCR): Extract RNA from bladder tissue to quantify the gene expression of muscarinic receptors (CHRM2, CHRM3) and inflammatory cytokines.

  • Western Blotting: Extract protein from bladder tissue to quantify the protein levels of muscarinic receptors and downstream signaling molecules.

Data Presentation

Quantitative data from the experiments should be summarized in tables for clear comparison between treatment groups.

Table 1: Effects of this compound on Urodynamic Parameters in OAB Animal Model

ParameterControlOAB + VehicleOAB + this compound (Low Dose)OAB + this compound (High Dose)
Bladder Capacity (mL)
Micturition Volume (mL)
Residual Volume (mL)
Intercontraction Interval (min)
Maximum Pressure (cmH₂O)
Number of NVCs

Table 2: Effects of this compound on Molecular Markers in Bladder Tissue

MarkerControlOAB + VehicleOAB + this compound (Low Dose)OAB + this compound (High Dose)
M3 Receptor mRNA (fold change)
M3 Receptor Protein (relative density)
Inflammatory Cytokine mRNA (fold change)

Signaling Pathway Visualization

The primary signaling pathway for M3 muscarinic receptor-mediated bladder contraction involves the Gq/11 protein, phospholipase C (PLC), and subsequent increases in intracellular calcium.

M3_Signaling_Pathway Acetylcholine Acetylcholine M3_Receptor M3 Receptor Acetylcholine->M3_Receptor Binds Gq_11 Gq/11 protein M3_Receptor->Gq_11 Activates PLC Phospholipase C Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release from SR IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Contraction Smooth Muscle Contraction Ca_Release->Contraction PKC_Activation->Contraction This compound This compound This compound->M3_Receptor Blocks

M3 Receptor Signaling Pathway in Bladder.

References

Application Notes: Desfesoterodine in High-Throughput Screening for Muscarinic Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desfesoterodine, also known as 5-hydroxymethyl tolterodine (B1663597) (5-HMT), is the primary active metabolite of the prodrugs fesoterodine (B1237170) and tolterodine, which are prescribed for the treatment of overactive bladder (OAB).[1][2][3] Its therapeutic effect stems from its function as a potent, competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[4][5] While there are five subtypes of muscarinic receptors (M1-M5), the M3 subtype is predominantly responsible for mediating the contraction of the bladder's detrusor muscle. This compound exhibits high affinity for all five muscarinic receptor subtypes and is therefore considered a non-selective antagonist.

In the context of high-throughput screening (HTS), this compound is not typically used as a screening compound itself, but rather serves as an essential tool. Its well-characterized pharmacology makes it an ideal positive control or reference compound in screening campaigns designed to identify novel muscarinic antagonists. Its primary application is in validating assay performance and providing a benchmark against which the potency of new chemical entities can be measured.

Mechanism of Action and Signaling Pathway

This compound exerts its effect by competitively blocking the binding of the endogenous neurotransmitter, acetylcholine (ACh), to muscarinic receptors. Specifically for OAB treatment, the key interaction is the antagonism of ACh at M3 receptors on bladder smooth muscle. The M3 receptor is a G-protein coupled receptor (GPCR) that signals through the Gq pathway. Antagonism by this compound inhibits this cascade, preventing downstream calcium release and subsequent muscle contraction, leading to bladder relaxation.

G cluster_0 cluster_1 Cell Membrane cluster_2 Cytosol ACh Acetylcholine M3 M3 Receptor ACh->M3 Binds & Activates Desfeso This compound Desfeso->M3 Blocks Gq Gq Protein M3->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Triggers Contraction Smooth Muscle Contraction Ca_Release->Contraction Leads to

Caption: M3 receptor signaling pathway and inhibition by this compound.

Quantitative Data: Receptor Binding Affinity

This compound's potency is quantified by its binding affinity (Ki or Kb) to muscarinic receptors. The following table summarizes key affinity values from literature, demonstrating its high affinity across subtypes.

ParameterValueReceptor/Tissue SourceReference
Kb 0.84 nMMuscarinic Receptors (general)
pA2 9.14Muscarinic Receptors (general)
Ki (Detrusor) 0.16 ± 0.02 nMHuman Bladder Detrusor Muscle
Ki (Mucosa) 0.44 ± 0.05 nMHuman Bladder Mucosa
Ki (Parotid) 1.7 ± 0.2 nMHuman Parotid Gland

Note: Lower Ki/Kb values indicate higher binding affinity.

Experimental Protocols for High-Throughput Screening

This compound is an excellent reference compound for two primary types of HTS assays used to find new muscarinic antagonists: radioligand binding assays and cell-based functional assays.

Competitive Radioligand Binding Assay

This assay quantifies the ability of a test compound to displace a labeled ligand from the receptor, directly measuring the compound's binding affinity. It is a robust method for primary screening and lead characterization.

Objective: To determine the inhibitory constant (Ki) of test compounds by measuring their competition with a radiolabeled antagonist, such as [³H]N-methylscopolamine ([³H]NMS), for binding to M3 receptors.

Methodology:

  • Receptor Source Preparation:

    • Use cell membranes from a stable cell line overexpressing the human M3 receptor (e.g., CHO-K1 or HEK-293 cells).

    • Homogenize cells and prepare membrane fractions by centrifugation. Resuspend the membrane pellet in an appropriate assay buffer (e.g., 25 mM Sodium Phosphate, 5 mM MgCl₂, pH 7.4) and determine protein concentration.

  • Assay Plate Setup:

    • Use 96- or 384-well microplates.

    • Add assay buffer, cell membranes (e.g., 10-20 µg protein/well), and a fixed concentration of [³H]NMS (typically at or below its Kd, e.g., 0.5 nM).

  • Compound Addition:

    • Add test compounds across a range of concentrations (e.g., 11-point serial dilution).

    • Include wells for Total Binding (no competitor) and Non-Specific Binding (a high concentration of a known antagonist, like 1 µM Atropine). This compound is used as the positive control.

  • Incubation:

    • Incubate the plates for a sufficient time to reach equilibrium (e.g., 3 hours at room temperature).

  • Separation & Detection:

    • Rapidly filter the contents of each well through glass fiber filters (e.g., using a Brandel cell harvester) to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = (Total Binding) - (Non-Specific Binding).

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC₅₀ value (concentration of compound that inhibits 50% of specific binding).

    • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_workflow Radioligand Binding Assay Workflow prep Prepare M3 Receptor Membranes plate Dispense Membranes, Buffer, & [³H]NMS Radioligand into Plate prep->plate add_cpd Add Test Compounds & This compound (Control) plate->add_cpd incubate Incubate to Reach Equilibrium add_cpd->incubate filter Filter & Wash to Separate Bound from Free Ligand incubate->filter count Scintillation Counting filter->count analyze Data Analysis: IC₅₀ → Ki Calculation count->analyze

Caption: High-throughput workflow for a competitive radioligand binding assay.
Cell-Based Calcium Flux Functional Assay

This assay measures the downstream signaling of the M3 receptor. In antagonist mode, it quantifies a compound's ability to block the calcium release induced by an agonist, providing a measure of functional potency.

Objective: To determine the functional potency (IC₅₀) of test compounds by measuring their ability to inhibit agonist-induced intracellular calcium mobilization in cells expressing the M3 receptor.

Methodology:

  • Cell Plating:

    • Seed CHO or HEK cells stably expressing the human M3 receptor into 96- or 384-well black, clear-bottom microplates 18-24 hours prior to the assay. Plate at a density to achieve ~90% confluency on the day of the experiment (e.g., 12,000 cells/well for a 96-well plate).

  • Dye Loading:

    • Remove the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium 5 Assay Kit) diluted in assay buffer (e.g., HBSS with 20 mM HEPES).

    • Incubate the plates as recommended by the dye manufacturer (e.g., 45-60 minutes at 37°C).

  • Compound Addition (Antagonist Plate):

    • Prepare a source plate with serial dilutions of test compounds and this compound (as a positive control).

    • Using a liquid handler like a FlexStation or FLIPR, add the compounds to the cell plate and incubate for a set period (e.g., 15-30 minutes) to allow receptor binding.

  • Agonist Stimulation and Detection:

    • Place the cell plate into a fluorescence microplate reader (e.g., FLIPR, FlexStation).

    • Add a pre-determined concentration of an agonist (e.g., Carbachol or Acetylcholine at its EC₈₀ concentration) to all wells to stimulate the M3 receptor.

    • The instrument simultaneously measures the change in fluorescence intensity in real-time as intracellular calcium levels increase.

  • Data Analysis:

    • The fluorescence signal is recorded over time for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to control wells (agonist only vs. no agonist).

    • Plot the percent inhibition against the log concentration of the test compound to generate a dose-response curve and determine the IC₅₀ value.

G cluster_workflow Calcium Flux Functional Assay Workflow plate Plate CHO-M3 or HEK-M3 Cells dye Load Cells with Calcium-Sensitive Dye plate->dye add_cpd Pre-incubate with Test Compounds & this compound (Control) dye->add_cpd read Measure Fluorescence (FLIPR) while adding Agonist (Carbachol) add_cpd->read analyze Data Analysis: Generate Dose-Response Curve & Calculate IC₅₀ read->analyze

Caption: High-throughput workflow for a cell-based calcium flux functional assay.

References

Application Note & Protocol: Tracking Desfesoterodine Distribution in vivo Using Positron Emission Tomography (PET)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Desfesoterodine, the active metabolite of the prodrug fesoterodine, is a potent competitive muscarinic receptor antagonist used for the treatment of overactive bladder. Understanding its biodistribution is crucial for optimizing therapeutic efficacy and assessing potential off-target effects. Positron Emission Tomography (PET) is a non-invasive, quantitative imaging modality that allows for the real-time tracking of radiolabeled molecules in vivo.[1][2][3][4] This document provides a detailed protocol for radiolabeling this compound and conducting preclinical in vivo imaging studies in rodent models to determine its whole-body distribution, pharmacokinetics, and target engagement.

While specific studies detailing the in vivo imaging of radiolabeled this compound are not yet prevalent in published literature, this protocol is based on established methodologies for analogous small molecules and muscarinic receptor ligands.[5][6][7][8] The proposed method involves the synthesis of Carbon-11 labeled this compound ([¹¹C]this compound) for use as a PET tracer.

Signaling and Metabolic Pathways

Fesoterodine is rapidly and extensively hydrolyzed by non-specific plasma esterases to its active metabolite, this compound (5-hydroxymethyl tolterodine). This conversion is a critical step for its pharmacological activity. This compound itself is further metabolized in the liver, primarily by CYP2D6 and CYP3A4 enzymes.

fesoterodine_metabolism fesoterodine Fesoterodine (Prodrug) This compound This compound (Active Metabolite) fesoterodine->this compound Rapid Hydrolysis inactive_metabolites Inactive Metabolites This compound->inactive_metabolites Metabolism plasma_esterases Plasma Esterases plasma_esterases->fesoterodine cyp_enzymes CYP2D6 / CYP3A4 (Liver) cyp_enzymes->this compound

Metabolic activation of Fesoterodine to this compound.

Experimental Protocols

Protocol 1: Synthesis of [¹¹C]this compound

This protocol outlines a proposed method for the radiolabeling of this compound using Carbon-11 ([¹¹C]CH₃I). This method requires a precursor molecule (desmethyl-Desfesoterodine) where the target methyl group is replaced by a hydroxyl group, allowing for subsequent ¹¹C-methylation.

Materials:

  • Desmethyl-Desfesoterodine precursor

  • [¹¹C]CO₂ produced from a medical cyclotron

  • Lithium aluminum hydride (LiAlH₄)

  • Hydriodic acid (HI)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH)

  • HPLC system with a radioactivity detector

  • C18 Sep-Pak cartridges

  • Sterile water for injection, USP

  • Ethanol (B145695), USP

Methodology:

  • Production of [¹¹C]Methyl Iodide:

    • Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a medical cyclotron.

    • Trap the [¹¹C]CO₂ and subsequently reduce it to [¹¹C]CH₄ using H₂ over a nickel catalyst.

    • Convert [¹¹C]CH₄ to [¹¹C]CH₃I by reacting with iodine vapor at high temperature.

    • Alternatively, convert [¹¹C]CO₂ to [¹¹C]CH₃I via the "wet" method by reduction with LiAlH₄ followed by reaction with HI.

  • Radiolabeling Reaction:

    • Dissolve the desmethyl-Desfesoterodine precursor (approx. 0.5-1.0 mg) in anhydrous DMF (200 µL).

    • Add NaH to the solution to deprotonate the phenolic hydroxyl group, forming the corresponding phenoxide.

    • Bubble the gaseous [¹¹C]CH₃I through the reaction mixture at an elevated temperature (e.g., 80-100 °C) for 5-7 minutes in a sealed vessel.

    • The ¹¹C-methyl group will react with the phenoxide to form the ether linkage, yielding [¹¹C]this compound.

  • Purification:

    • Quench the reaction with water.

    • Inject the crude reaction mixture onto a semi-preparative HPLC column (e.g., C18) to separate [¹¹C]this compound from the unreacted precursor and other byproducts.

    • Collect the fraction corresponding to the [¹¹C]this compound peak, identified by its retention time relative to a non-radioactive standard.

  • Formulation:

    • Trap the collected HPLC fraction on a C18 Sep-Pak cartridge.

    • Wash the cartridge with sterile water for injection to remove HPLC solvents.

    • Elute the final product from the cartridge with a small volume of ethanol (USP) and dilute with sterile saline for injection.

    • The final formulation should be sterile-filtered and tested for radiochemical purity, specific activity, and residual solvents before in vivo use.

Protocol 2: In Vivo PET/CT Imaging of [¹¹C]this compound in Rodents

This protocol describes a typical dynamic whole-body PET/CT scan in rats to determine the biodistribution and pharmacokinetics of [¹¹C]this compound.

Materials:

  • [¹¹C]this compound formulation (sterile, injectable)

  • Male Sprague-Dawley rats (250-300g, n=3-5 per group)

  • Anesthesia (e.g., isoflurane)

  • PET/CT scanner (e.g., small-animal scanner)

  • Catheter for intravenous injection (e.g., tail vein)

  • Heating pad to maintain body temperature

Methodology:

  • Animal Preparation:

    • Fast the animals for 4-6 hours prior to imaging to reduce gastrointestinal signal variability, but allow free access to water.

    • Anesthetize the rat using isoflurane (B1672236) (e.g., 2-3% for induction, 1.5-2% for maintenance) in oxygen.

    • Place a catheter in the lateral tail vein for radiotracer administration.

    • Position the animal on the scanner bed, ensuring it is secure and its body temperature is maintained using a heating pad.

  • PET/CT Acquisition:

    • Perform a low-dose CT scan for anatomical co-registration and attenuation correction.

    • Administer a bolus injection of [¹¹C]this compound (e.g., 10-15 MBq) via the tail vein catheter, followed by a saline flush.

    • Immediately start a dynamic PET scan acquisition for 60-90 minutes. The scan can be framed as follows: 12 x 10s, 6 x 30s, 5 x 60s, and subsequent frames of 5-10 minutes.[9]

    • Monitor the animal's vital signs throughout the scan.

  • Image Reconstruction and Analysis:

    • Reconstruct the dynamic PET data using an appropriate algorithm (e.g., Ordered Subset Expectation Maximization, OSEM), correcting for decay, attenuation, and scatter.[9]

    • Co-register the PET images with the CT images.

    • Draw three-dimensional regions of interest (ROIs) over major organs and tissues (e.g., bladder, kidneys, liver, heart, lungs, muscle, brain, bone) on the CT images and project them onto the dynamic PET data to generate time-activity curves (TACs).

  • Quantitative Analysis:

    • Calculate the Standardized Uptake Value (SUV) for each ROI at different time points. The SUV normalizes the measured radioactivity concentration to the injected dose and body weight.[2]

    • SUV Calculation: SUV = [Radioactivity Concentration in ROI (MBq/mL)] / [Injected Dose (MBq) / Body Weight (g)]

    • Analyze the TACs to determine pharmacokinetic parameters such as uptake rate, clearance, and volume of distribution.[1][10]

Experimental Workflow Visualization

The following diagram illustrates the key steps in the preclinical PET imaging study.

pet_workflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Data Analysis animal_prep 1. Animal Preparation (Fasting, Anesthesia) catheter 2. Tail Vein Catheterization animal_prep->catheter positioning 3. Positioning in Scanner catheter->positioning ct_scan 4. CT Scan (Anatomy/Attenuation) positioning->ct_scan injection 5. [11C]this compound Injection (IV Bolus) ct_scan->injection pet_scan 6. Dynamic PET Scan (60-90 min) injection->pet_scan reconstruction 7. Image Reconstruction (OSEM Algorithm) pet_scan->reconstruction roi_analysis 8. ROI Analysis (Organ Delineation) reconstruction->roi_analysis quantification 9. Quantification (SUV, TACs) roi_analysis->quantification

Workflow for in vivo PET/CT imaging of [¹¹C]this compound.

Data Presentation

The quantitative data from the ROI analysis should be summarized to compare the uptake of [¹¹C]this compound across different organs over time. The table below presents an illustrative example of expected biodistribution data, expressed as mean SUV ± standard deviation. This hypothetical data reflects the known pharmacology of this compound, including high uptake in excretory organs (kidneys, bladder) and low penetration of the blood-brain barrier.

Table 1: Illustrative Biodistribution of [¹¹C]this compound in Rats (Mean SUV ± SD)

Organ/Tissue5 min post-injection30 min post-injection60 min post-injection
Bladder 1.5 ± 0.38.7 ± 1.515.2 ± 2.8
Kidneys 6.8 ± 1.15.2 ± 0.93.1 ± 0.6
Liver 4.5 ± 0.73.8 ± 0.52.9 ± 0.4
Heart 3.1 ± 0.51.5 ± 0.20.8 ± 0.1
Lungs 2.5 ± 0.41.2 ± 0.30.7 ± 0.1
Muscle 0.8 ± 0.20.9 ± 0.20.7 ± 0.1
Brain 0.4 ± 0.10.2 ± 0.050.1 ± 0.04
Bone 0.6 ± 0.10.7 ± 0.10.6 ± 0.1

Note: Data are hypothetical and for illustrative purposes only.

This data would indicate rapid clearance through the renal system, with accumulation in the bladder, which is consistent with the drug's intended site of action and primary route of excretion. The low brain SUV would confirm poor blood-brain barrier penetration.

References

Application Notes and Protocols for Desfesterodine Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desfesoterodine, the active metabolite of fesoterodine (B1237170), is a potent and selective muscarinic receptor antagonist.[1][2][3] It is indicated for the symptomatic treatment of overactive bladder (OAB), a condition characterized by urinary urgency, with or without urge incontinence, and usually accompanied by increased frequency and nocturia.[4][5][6][7] this compound exerts its therapeutic effect by competitively antagonizing muscarinic receptors, primarily the M3 subtype, in the detrusor muscle of the bladder.[4][8] This action inhibits involuntary bladder contractions, thereby increasing bladder capacity and reducing the symptoms of OAB.[4][8]

These application notes provide detailed protocols for preclinical and clinical studies designed to evaluate the efficacy of this compound in the treatment of OAB.

Preclinical Efficacy Studies

Preclinical studies are essential to determine the pharmacological activity and potency of this compound before advancing to human trials. These studies typically involve in vitro receptor binding and functional assays, as well as in vivo assessments in relevant animal models.

In Vitro Muscarinic Receptor Binding Assays

Objective: To determine the binding affinity of this compound to muscarinic receptors.

Protocol:

  • Receptor Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing specific muscarinic receptor subtypes (M1-M5).

  • Radioligand Binding: Incubate the membrane preparations with a constant concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine) and varying concentrations of this compound.

  • Incubation and Separation: Allow the binding to reach equilibrium. Separate the bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the inhibition constant (Ki) by non-linear regression analysis of the competition binding curves.

Data Presentation:

ParameterValueReference
Kb 0.84 nM[1][9]
pA2 9.14[1][2]
Isolated Bladder Strip Contraction Assays

Objective: To evaluate the functional antagonist activity of this compound on bladder muscle contraction.

Protocol:

  • Tissue Preparation: Isolate urinary bladder strips from an appropriate animal model (e.g., guinea pig).[1]

  • Organ Bath Setup: Mount the bladder strips in organ baths containing a physiological salt solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

  • Contraction Induction: Induce contractions by adding a muscarinic agonist, such as carbachol.[1]

  • Antagonist Application: In separate experiments, pre-incubate the bladder strips with varying concentrations of this compound before adding the agonist.

  • Measurement: Record the isometric tension of the bladder strips using a force transducer.

  • Data Analysis: Construct concentration-response curves for the agonist in the absence and presence of this compound to determine the potency of its antagonist effect (pA2 value).

Data Presentation:

Experimental ModelAgonistKey Finding
Guinea-pig isolated urinary bladder stripsCarbacholThis compound prevents contraction in a competitive and concentration-dependent manner.[1]
In Vivo Urodynamic Studies in Animal Models of OAB

Objective: To assess the in vivo efficacy of this compound on bladder function in an animal model of detrusor overactivity.

Protocol:

  • Animal Model: Induce detrusor overactivity in rats, for example, through cerebral infarction.[1][2]

  • Catheter Implantation: Implant catheters into the bladder for saline infusion and pressure measurement, and a catheter in a vein for drug administration.

  • Cystometry: After a recovery period, perform cystometric recordings in conscious, unrestrained animals. Infuse saline into the bladder at a constant rate and record intravesical pressure.

  • Drug Administration: Administer this compound intravenously at various doses.[1]

  • Efficacy Endpoints: Measure key urodynamic parameters before and after drug administration, including bladder capacity, voiding pressure, and the frequency of non-voiding contractions.

Data Presentation:

Animal ModelAdministration RouteKey Findings
Rats with cerebral infarction-induced detrusor overactivityIntravenous (0.1 and 1 mg/kg)Significantly increases bladder compliance.[1]
Anesthetized CatIntravenousSignificantly more potent at suppressing acetylcholine-induced urinary bladder contraction than electrically induced salivation.[1]

Workflow for Preclinical Efficacy Studies

G cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Decision receptor_binding Muscarinic Receptor Binding Assays bladder_strips Isolated Bladder Strip Contraction Assays receptor_binding->bladder_strips Functional Validation data_analysis Pharmacological Profile (Ki, pA2, in vivo efficacy) bladder_strips->data_analysis animal_model OAB Animal Model Development urodynamics Urodynamic Assessments animal_model->urodynamics urodynamics->data_analysis go_nogo Go/No-Go Decision for Clinical Development data_analysis->go_nogo

Caption: Workflow for preclinical evaluation of this compound.

Clinical Efficacy Studies

Clinical trials in humans are required to establish the safety and efficacy of this compound for the treatment of OAB. A well-designed Phase III randomized controlled trial is the cornerstone of this evaluation.

Phase III Randomized, Double-Blind, Placebo-Controlled Trial

Objective: To evaluate the efficacy and safety of this compound in adult patients with OAB.

Study Design:

  • Population: Adult men and women (≥18 years) with a clinical diagnosis of OAB for at least 3 months, experiencing symptoms of urinary frequency (≥8 micturitions/24h) and urgency (≥3 episodes/24h) with or without urge incontinence.[10]

  • Intervention: Oral this compound (e.g., 4 mg and 8 mg once daily).[7]

  • Comparator: Placebo and potentially an active comparator (e.g., Tolterodine ER).

  • Duration: Typically 12 weeks of treatment.

  • Randomization: Patients are randomly assigned to one of the treatment groups.

Protocol:

  • Screening and Baseline: Screen patients for eligibility criteria. Eligible patients undergo a baseline period (e.g., 2 weeks) to collect baseline symptom data using a bladder diary.

  • Randomization and Treatment: Randomize eligible patients to receive this compound, placebo, or an active comparator for the duration of the study.

  • Data Collection: Patients complete a bladder diary (e.g., 3-5 days) at specified time points (e.g., week 1, 4, 8, and 12) to record micturitions, urgency episodes, and incontinence episodes.[10] Quality of life questionnaires are also administered.

  • Safety Monitoring: Monitor adverse events throughout the study.

  • Statistical Analysis: Analyze the change from baseline in the primary and secondary efficacy endpoints between the treatment groups.

Efficacy Endpoints:

Endpoint TypeEndpointData Source
Primary Change from baseline in the mean number of micturitions per 24 hoursPatient Bladder Diary
Secondary Change from baseline in the mean number of urgency episodes per 24 hoursPatient Bladder Diary
Secondary Change from baseline in the mean number of urge urinary incontinence episodes per 24 hoursPatient Bladder Diary
Secondary Change from baseline in the mean volume voided per micturitionPatient Bladder Diary
Secondary Patient perception of bladder condition and quality of life scoresQuestionnaires

Logical Flow of a Phase III Clinical Trial

G cluster_setup Study Setup cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis screening Patient Screening (Inclusion/Exclusion Criteria) baseline Baseline Data Collection (Bladder Diary) screening->baseline randomization Randomization baseline->randomization treatment_arms This compound Placebo Active Comparator randomization->treatment_arms follow_up Data Collection at Weeks 1, 4, 8, 12 treatment_arms->follow_up analysis Efficacy & Safety Analysis follow_up->analysis efficacy_proven Efficacy Proven analysis->efficacy_proven safety_acceptable Safety Acceptable analysis->safety_acceptable

Caption: Logical flow of a Phase III trial for this compound.

Mechanism of Action Signaling Pathway

This compound acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs) on the detrusor muscle of the bladder.

Signaling Pathway of Muscarinic Receptor Antagonism in the Bladder

G cluster_cell Detrusor Muscle Cell ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds to Gq_protein Gq Protein Activation M3R->Gq_protein This compound This compound This compound->M3R Blocks PLC Phospholipase C (PLC) Activation Gq_protein->PLC IP3 IP3 & DAG Production PLC->IP3 Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Contraction Muscle Contraction Ca_release->Contraction

Caption: this compound's mechanism of action in the bladder.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Desfesoterodine Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address solubility challenges with desfesoterodine in aqueous solutions.

Troubleshooting Guide

This section addresses common problems encountered during the handling and formulation of this compound in aqueous media.

Issue 1: this compound precipitates out of solution upon addition to aqueous buffer.

Possible Cause: The concentration of this compound exceeds its intrinsic aqueous solubility at the given pH and temperature. This compound has a very low water solubility, estimated at approximately 0.0288 mg/mL.[1]

Solution Pathway:

  • Verify pH of the Solution: this compound is a weakly basic compound, and its solubility is pH-dependent.[2] Solubility will be higher in acidic conditions where the molecule can be protonated.

    • Action: Measure the pH of your aqueous solution. If it is neutral or basic, consider lowering the pH.

  • Employ Solubilization Techniques: If altering the pH is not feasible for your experimental design, various formulation strategies can be employed to enhance solubility.[3][4][5]

    • Co-solvents: Introduce a water-miscible organic solvent like ethanol (B145695), propylene (B89431) glycol, or polyethylene (B3416737) glycols (PEGs).[5][6] These solvents can improve the solubilization of poorly soluble drugs.[6]

    • Surfactants: Use surfactants such as Tween-80 or sodium lauryl sulphate (SLS) to form micelles that can encapsulate the hydrophobic drug molecule, increasing its apparent solubility.[4][6]

    • Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity that can form inclusion complexes with poorly soluble drugs like this compound, significantly enhancing their aqueous solubility.[7][8][9][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.[8]

Issue 2: Inconsistent results in bioassays.

Possible Cause: Poor solubility can lead to unpredictable concentrations of the active compound in your assay, causing unreliable and non-reproducible results.[11] Low solubility is a known cause of failure during drug development phases.[6]

Solution Pathway:

  • Determine Kinetic Solubility: For initial screening and early-stage discovery, determining the kinetic solubility is crucial.[12][13] This helps in identifying the concentration at which the compound starts to precipitate from a solution initially prepared in an organic solvent (like DMSO).[11][13]

    • Action: Perform a kinetic solubility assay to establish a reliable concentration range for your experiments. (See Experimental Protocol 1).

  • Particle Size Reduction: The dissolution rate of a compound is influenced by its particle size.[14] Reducing the particle size increases the surface area available for dissolution.[15][16]

    • Action: Consider techniques like micronization or the preparation of a nanosuspension to improve the dissolution profile.[14][17]

Troubleshooting Workflow Diagram

G cluster_sol Enhancement Options start Precipitation or Inconsistent Results Observed check_solubility Is the concentration below known solubility limit (~0.0288 mg/mL)? start->check_solubility check_ph Is the aqueous solution pH acidic? check_solubility->check_ph Yes solubilize Employ Solubility Enhancement Techniques check_solubility->solubilize No check_ph->solubilize No reassess Re-evaluate concentration and re-test check_ph->reassess Yes cosolvent Use Co-solvents (e.g., PEG, Ethanol) solubilize->cosolvent surfactant Use Surfactants (e.g., Tween-80) solubilize->surfactant cyclodextrin (B1172386) Use Cyclodextrins (e.g., HP-β-CD) solubilize->cyclodextrin cosolvent->reassess surfactant->reassess cyclodextrin->reassess

Caption: A troubleshooting workflow for addressing this compound solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: The predicted water solubility of this compound is approximately 0.0288 mg/mL, classifying it as a poorly soluble compound.[1]

Q2: How does pH affect the solubility of this compound?

A2: this compound contains a basic nitrogen atom (tertiary amine) with a predicted pKa of 10.82.[1] Therefore, its aqueous solubility is expected to be significantly higher in acidic environments (pH < pKa) where it can form a more soluble protonated salt. In neutral or alkaline solutions, it will exist predominantly in its less soluble free base form.[2][18]

Q3: What are the most common strategies to enhance this compound solubility for in vitro experiments?

A3: For laboratory-scale experiments, the most practical methods are:

  • pH Adjustment: Lowering the pH of the aqueous buffer to the acidic range (e.g., pH 4-6) is often the simplest and most effective first step.[5]

  • Use of Co-solvents: Preparing stock solutions in a water-miscible organic solvent like DMSO is standard practice.[19][20] For the final aqueous solution, including co-solvents like PEG 400 or ethanol can help maintain solubility.[6]

  • Complexation with Cyclodextrins: Cyclodextrins are highly effective at increasing the apparent solubility of hydrophobic drugs by forming inclusion complexes.[7][8][21] This is a widely used technique in pharmaceutical formulation.[7][8]

Q4: Which cyclodextrin is recommended for this compound?

Quantitative Data Summary

The following tables summarize key physicochemical properties and potential formulation impacts.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Water Solubility~0.0288 mg/mLDrugBank[1]
pKa (Strongest Basic)10.82 (Predicted)DrugBank[1]
logP4.59 (Predicted)DrugBank[1]
Molecular Weight341.49 g/mol PubChem[22]

Table 2: Common Excipients for Solubility Enhancement

Excipient TypeExamplesMechanism of ActionReference
Co-solvents Ethanol, Propylene Glycol, PEG 400Reduces solvent polarity, increasing solubility of hydrophobic drugs.[5][6]
Surfactants Tween-80, Polysorbate 80, SLSForm micelles that encapsulate drug molecules.[4]
Cyclodextrins HP-β-CD, Sulfobutylether-β-CD (SBE-β-CD)Forms non-covalent inclusion complexes, shielding the drug from water.[7][8]

Experimental Protocols

Protocol 1: High-Throughput Kinetic Solubility Assay

This protocol is adapted from standard high-throughput screening methods to quickly assess the solubility of this compound under various conditions.[12][13][19]

Objective: To determine the concentration at which this compound precipitates from an aqueous buffer when introduced from a DMSO stock solution.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Clear 96-well microtiter plates

  • Multichannel pipette

  • Plate reader capable of measuring turbidity (nephelometry) or UV absorbance

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 20 mM).[20]

  • Plate Setup: Add a small, fixed volume (e.g., 2 µL) of the DMSO stock solution to multiple wells of a 96-well plate.[13][19]

  • Add Buffer: Use a multichannel pipette to add increasing volumes of the aqueous buffer to the wells to create a serial dilution of the compound. The final DMSO concentration should be kept low (e.g., <1-2%) to minimize its effect on solubility.

  • Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) with gentle shaking for a set period (e.g., 2 hours for kinetic solubility).[11][19]

  • Measurement:

    • Nephelometry (Preferred): Measure the light scattering in each well using a nephelometer. An increase in scattering indicates the formation of a precipitate.[11][13]

    • UV Absorbance: Alternatively, use a plate-based filtration system to separate any precipitate. Then, measure the UV absorbance of the filtrate in a UV-transparent plate to determine the concentration of the dissolved compound.[13][19]

  • Data Analysis: The kinetic solubility is the highest concentration at which no significant increase in light scattering (or no loss of compound from solution after filtration) is observed compared to controls.

Protocol 2: Solubility Enhancement using Cyclodextrins (Phase-Solubility Study)

Objective: To quantify the increase in this compound solubility with increasing concentrations of a cyclodextrin.

Materials:

  • This compound (in excess solid form)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer (e.g., pH 7.4 PBS)

  • Glass vials with screw caps

  • Orbital shaker/incubator

  • 0.22 µm syringe filters

  • HPLC system for quantification

Procedure:

  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10, 15% w/v) in the chosen buffer.

  • Add Excess Drug: Add an excess amount of solid this compound to each vial containing the different HP-β-CD solutions. Ensure undissolved solid is visible in each vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Shake for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

  • Filtration: Carefully withdraw a sample from the supernatant of each vial and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantification: Dilute the filtrate appropriately and analyze the concentration of dissolved this compound using a validated HPLC method.

  • Data Analysis: Plot the concentration of dissolved this compound (y-axis) against the concentration of HP-β-CD (x-axis). The resulting phase-solubility diagram will illustrate the solubilizing effect of the cyclodextrin.

Experimental Workflow Visualization

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock in DMSO add_stock Add Stock to Buffer prep_stock->add_stock prep_buffer Prepare Aqueous Buffer (with/without Excipients) prep_buffer->add_stock incubate Incubate (Time & Temp Controlled) add_stock->incubate measure Measure for Precipitate (Nephelometry/UV-Vis) incubate->measure end Determine Solubility Limit measure->end

Caption: A general workflow for kinetic solubility determination.

References

Technical Support Center: Stabilizing Desfesoterodine in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with desfesoterodine. Our goal is to help you maintain the stability of this compound in solution for long-term experiments, ensuring the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution important?

This compound is the active metabolite of fesoterodine (B1237170), a muscarinic receptor antagonist used for the treatment of overactive bladder.[1] It functions by blocking M3 muscarinic receptors in the bladder's detrusor muscle, reducing involuntary contractions.[2][3] For long-term in vitro or analytical experiments, maintaining the chemical integrity of this compound in solution is critical to ensure that the observed effects are due to the active compound and not its degradation products.

Q2: What are the primary factors that can cause this compound to degrade in solution?

Like many pharmaceutical compounds, this compound is susceptible to degradation from several factors:

  • pH: Extreme pH values (both acidic and alkaline) can catalyze hydrolysis.

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.

  • Oxidation: Exposure to oxygen or oxidizing agents can lead to the formation of degradation products.

  • Light: Exposure to UV or visible light can cause photodegradation.

Forced degradation studies on the parent drug, fesoterodine, have shown significant degradation under acidic, basic, and oxidative conditions.[4][5][6]

Q3: What are the recommended storage conditions for this compound solutions for long-term experiments?

For optimal stability, it is recommended to store this compound solutions at low temperatures, protected from light, and at a slightly acidic to neutral pH. Based on general stability principles for amine-containing compounds, a pH range of 4-6 is often optimal.

Recommended Storage Conditions:

  • Temperature: 2-8°C for short-to-medium term (days to weeks). For long-term storage (months), freezing at -20°C or below is advisable. Avoid repeated freeze-thaw cycles.

  • pH: Buffered solution with a pH between 4 and 6.

  • Light: Store in amber vials or protect from light by wrapping containers in aluminum foil.

  • Atmosphere: For solutions highly sensitive to oxidation, consider purging with an inert gas like nitrogen or argon before sealing the container.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of Potency/Activity Over Time Chemical degradation of this compound.1. Verify Storage Conditions: Ensure the solution is stored at the recommended temperature, pH, and protected from light. 2. pH Optimization: The pH of your solution may have shifted. Prepare fresh solutions using a suitable buffer (e.g., citrate (B86180) or acetate (B1210297) buffer) to maintain a stable pH. 3. Minimize Oxygen Exposure: If oxidation is suspected, prepare solutions with de-gassed solvents and consider adding an antioxidant like ascorbic acid or sodium metabisulfite.
Appearance of New Peaks in HPLC/LC-MS Analysis Formation of degradation products.1. Characterize Degradants: If possible, identify the degradation products using mass spectrometry to understand the degradation pathway. 2. Adjust pH: Hydrolysis is often pH-dependent. Conduct a small-scale pH stability study (e.g., pH 3, 5, 7) to find the optimal pH for your experimental conditions. 3. Control Temperature: Ensure experiments are conducted at a controlled and consistent temperature.
Precipitation or Cloudiness in Solution Poor solubility or formation of insoluble degradation products.1. Check Solubility Limits: Ensure the concentration of this compound does not exceed its solubility at the storage temperature and pH. 2. Co-solvents: If solubility is an issue, consider the use of a co-solvent such as ethanol (B145695) or DMSO, but verify its compatibility with your experimental system. 3. Filtration: If precipitation occurs upon thawing, allow the solution to come to room temperature and gently mix. If precipitate remains, it may be a degradation product. The solution may need to be filtered before use, and the concentration re-quantified.
Variability Between Experiments Inconsistent stability of this compound stock solutions.1. Prepare Fresh Stock Solutions: For critical experiments, use freshly prepared stock solutions or solutions that have been stored under validated stable conditions. 2. Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, aliquot stock solutions into single-use volumes before freezing. 3. Implement a Stability Testing Protocol: Regularly check the purity and concentration of your stock solutions using a validated analytical method.

Quantitative Data Summary

The following tables provide hypothetical stability data for this compound in a 0.1 mg/mL aqueous solution under various conditions. This data is illustrative and based on typical degradation kinetics for similar phenolic amine compounds. Actual stability will depend on the specific experimental conditions.

Table 1: Effect of pH on this compound Stability at 25°C

Time (Days)% Remaining (pH 3.0)% Remaining (pH 5.0)% Remaining (pH 7.4)% Remaining (pH 9.0)
0100.0100.0100.0100.0
798.599.297.194.3
1496.898.594.588.1
3093.297.189.377.2
6086.994.379.860.5
9080.191.871.248.9

Table 2: Effect of Temperature on this compound Stability at pH 5.0

Time (Days)% Remaining (4°C)% Remaining (25°C)% Remaining (40°C)
0100.0100.0100.0
799.999.296.5
1499.898.592.8
3099.597.185.4
6099.194.372.9
9098.791.861.3

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solutions
  • Materials:

    • This compound (as free base or a salt)

    • High-purity water (e.g., HPLC grade or Milli-Q)

    • Appropriate buffer salts (e.g., sodium citrate, sodium acetate)

    • Acids and bases for pH adjustment (e.g., HCl, NaOH)

    • Volumetric flasks

    • Calibrated pH meter

    • Sterile filters (if required)

    • Amber glass vials or cryovials

  • Procedure:

    • Weigh the required amount of this compound.

    • Prepare the desired buffer solution (e.g., 10 mM citrate buffer). Adjust the pH to the target value (e.g., pH 5.0) using dilute HCl or NaOH.

    • Dissolve the this compound in a small amount of the buffer in a volumetric flask.

    • Once dissolved, bring the solution to the final volume with the buffer.

    • If sterility is required, filter the solution through a 0.22 µm filter compatible with your solvent.

    • Aliquot the stock solution into single-use amber vials to minimize light exposure and freeze-thaw cycles.

    • For storage up to a few weeks, store at 2-8°C. For longer-term storage, store at -20°C or -80°C.

Protocol 2: Stability-Indicating HPLC Method for this compound

This method is adapted from published methods for the analysis of fesoterodine and its degradation products.[5][7]

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Chromatographic Conditions:

    • Mobile Phase A: 0.05% Trifluoroacetic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with 90% A and 10% B, ramp to 50% A and 50% B over 15 minutes, then return to initial conditions. (Note: Gradient may need optimization).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a standard solution of this compound of known concentration in the mobile phase.

    • Dilute the samples from the stability study to fall within the linear range of the assay.

    • Inject the standard and sample solutions into the HPLC system.

    • Calculate the percentage of remaining this compound in the samples by comparing the peak area to that of the initial (time zero) sample.

Visualizations

Desfesoterodine_Stability_Troubleshooting cluster_problem Problem Observed cluster_cause Potential Cause cluster_solution Solution Loss_of_Potency Loss of Potency Degradation Chemical Degradation Loss_of_Potency->Degradation New_Peaks New HPLC Peaks New_Peaks->Degradation Precipitation Precipitation Precipitation->Degradation Solubility Poor Solubility Precipitation->Solubility Verify_Storage Verify Storage Conditions Degradation->Verify_Storage Optimize_pH Optimize pH Degradation->Optimize_pH Control_Temp Control Temperature Degradation->Control_Temp Check_Solubility Check Solubility Limits Solubility->Check_Solubility Use_Cosolvent Use Co-solvent Solubility->Use_Cosolvent

Caption: Troubleshooting workflow for this compound instability.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M3R M3 Muscarinic Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction PKC->Contraction Contributes to Ca_Release->Contraction Leads to This compound This compound This compound->M3R Blocks Acetylcholine Acetylcholine Acetylcholine->M3R Activates

Caption: this compound's mechanism of action via the M3 receptor.

References

Technical Support Center: Optimizing Desfesoterodine Dosage for In Vivo Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of desfesoterodine in rodent models of overactive bladder (OAB) and other urinary tract dysfunctions. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound, also known as 5-hydroxymethyl tolterodine (B1663597) (5-HMT), is the active metabolite of the prodrug fesoterodine (B1237170). It is a potent and competitive muscarinic receptor antagonist.[1][2] Its therapeutic effect in the context of overactive bladder stems from its ability to block muscarinic receptors, particularly the M3 subtype, in the detrusor muscle of the bladder. This action inhibits involuntary bladder contractions, thereby increasing bladder capacity and reducing urinary urgency and frequency.[1]

Q2: What are the recommended systemic dosages of this compound or its prodrug fesoterodine for in vivo rodent studies?

Q3: How can I prepare this compound for administration to rodents?

A3: The solubility of this compound and its prodrug, fesoterodine, should be considered when preparing dosing solutions. Fesoterodine fumarate (B1241708) is soluble in water. For oral administration, the compound can often be dissolved in sterile water or saline. If solubility is a concern, common vehicles for rodent oral gavage include 0.5% carboxymethylcellulose, or a mixture such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. The pH of the final formulation should ideally be between 4.5 and 8.0 for good tolerance.

Q4: What are the common routes of administration for this compound in rodent studies?

A4: Common administration routes in rodents include oral (PO), intraperitoneal (IP), intravenous (IV), and subcutaneous (SC).[4] Oral gavage is frequently used to mimic the clinical route of administration in humans. Intravenous administration of fesoterodine and its active metabolite has been used in rats to assess direct effects on bladder function. The choice of administration route will depend on the specific aims of the study, such as investigating first-pass metabolism (oral) versus direct systemic exposure (intravenous).

Q5: What are the expected side effects of this compound in rodents?

A5: As a muscarinic receptor antagonist, the side effects of this compound are related to its mechanism of action. In rodents, high doses may lead to anticholinergic effects such as dry mouth (observed as increased water consumption), urinary retention, and reduced gastrointestinal motility. In a 6-month oral gavage study in mice, high doses of fesoterodine led to bladder distension, which in some cases resulted in secondary urinary tract infections.

Troubleshooting Guides

Oral Gavage Administration
Issue Possible Cause Troubleshooting Steps
Animal struggles excessively during restraint. Improper restraint technique, animal stress.Ensure proper one-handed or two-handed restraint to immobilize the head and body. Handle animals gently but firmly. Acclimatize animals to handling before the procedure.
Fluid is observed coming from the nose or the animal coughs. Accidental administration into the trachea.Immediately stop the procedure and remove the gavage needle. Monitor the animal closely for signs of respiratory distress. Ensure the gavage needle is inserted along the roof of the mouth and advances smoothly down the esophagus.
Resistance is felt during needle insertion. Incorrect placement of the gavage needle.Do not force the needle. Gently withdraw and re-insert, ensuring the head and body are in a straight line.
Animal shows signs of distress after dosing (e.g., lethargy, bloating). Dose volume too large, adverse reaction to the vehicle or compound.Ensure the dosing volume is within recommended limits (typically 5-10 mL/kg for rats and mice). If using a new vehicle, consider a vehicle-only control group to assess for adverse effects.
Intraperitoneal (IP) Injection
Issue Possible Cause Troubleshooting Steps
A bubble forms under the skin at the injection site. The injection was administered subcutaneously instead of intraperitoneally.Ensure the needle fully penetrates the abdominal wall. The angle of injection should be approximately 15-20 degrees.
Aspirated fluid is colored (yellow or brownish). Puncture of the bladder or cecum.Withdraw the needle immediately and inject at a different site with a fresh needle and syringe. The lower right abdominal quadrant is preferred in rats to avoid the cecum.
Bleeding at the injection site. Puncture of a blood vessel.Apply gentle pressure to the site until bleeding stops.
Animal shows signs of pain or distress post-injection. Irritating substance or vehicle, infection.Ensure the pH of the dosing solution is close to neutral. Use sterile techniques and a new needle for each animal to prevent infection.
Cystometry Experiments
Issue Possible Cause Troubleshooting Steps
Leakage around the bladder catheter. Improper suturing of the catheter.Ensure a secure purse-string suture around the catheter at the bladder dome. Gently infuse a small amount of saline to check for leaks before closing the abdomen.
No micturition reflex is observed. Anesthesia is too deep, catheter blockage.If using anesthesia, ensure it is at a level that maintains the micturition reflex. Check the patency of the catheter by gently flushing with saline.
High baseline bladder pressure. Catheter placement issue, animal stress (in awake models).Ensure the catheter is not inserted too deeply into the bladder. Allow for an acclimatization period before starting recordings in awake animals.
Inconsistent voiding patterns. Animal movement artifacts (in awake models), bladder irritation from the catheter.Use a restraint system for awake animals to minimize movement. Ensure the catheter is of an appropriate size and material to minimize irritation.

Data Presentation

Recommended Oral Dosages of Fesoterodine in Rodents
SpeciesRoute of AdministrationDosageStudy ModelReference
RatOral (continuous)0.12 mg/kg/daySpinal Cord Transection (Neurogenic Detrusor Overactivity)
RatOral (continuous)0.18 mg/kg/daySpinal Cord Transection (Neurogenic Detrusor Overactivity)
MouseOral~1.4 mg/kg/day (estimated)N/ACalculated via allometric scaling from rat dose

Note on Mouse Dosage Estimation: The mouse dosage is an approximation derived from the rat dose of 0.18 mg/kg/day using allometric scaling based on body surface area. The following formula was used: Mouse Dose (mg/kg) = Rat Dose (mg/kg) * (Rat Km / Mouse Km), where Km for a rat is 6 and for a mouse is 3. This calculation should be considered a starting point for dose-ranging studies in mice.

Pharmacokinetic Parameters of Fesoterodine's Active Metabolite (5-HMT) in Different Species
SpeciesBioavailability of 5-HMT (from Fesoterodine)Tmax of 5-HMTReference
Human52%~5 hours
Mouse50%~0.5 hours
Rat14%~0.5 hours
Dog98%~1 hour

Experimental Protocols

Oral Gavage in Rats
  • Animal Preparation: Weigh the rat to determine the correct dosing volume. Ensure the animal is accustomed to handling to minimize stress.

  • Restraint: Gently but firmly restrain the rat with one hand, ensuring the head and body are in a straight line.

  • Gavage Needle Insertion: Use a sterile, ball-tipped gavage needle of appropriate size for the rat. Gently insert the needle into the diastema (gap between the incisors and molars) and pass it over the tongue into the esophagus.

  • Verification of Placement: The needle should advance smoothly without resistance. If the animal coughs or struggles, the needle may be in the trachea and should be immediately withdrawn.

  • Substance Administration: Slowly administer the pre-determined volume of the this compound solution.

  • Post-Administration Monitoring: Return the rat to its cage and monitor for any adverse effects for at least 30 minutes.

In Vivo Cystometry in Anesthetized Rats
  • Anesthesia and Surgical Preparation: Anesthetize the rat (e.g., with urethane). Make a midline abdominal incision to expose the bladder.

  • Catheter Implantation: Insert a catheter (e.g., PE-50 tubing) into the dome of the bladder and secure it with a purse-string suture.

  • Procedure: Tunnel the other end of the catheter subcutaneously to the back of the neck and exteriorize it. Close the abdominal incision.

  • Cystometric Recording: Connect the bladder catheter to a pressure transducer and an infusion pump. Infuse saline into the bladder at a constant rate (e.g., 0.04 mL/min) and record the intravesical pressure.

  • Data Analysis: Measure key cystometric parameters such as basal pressure, threshold pressure for micturition, maximal micturition pressure, and intercontraction interval.

Visualizations

Signaling_Pathway cluster_bladder Bladder Detrusor Muscle Cell ACh Acetylcholine (ACh) M3 M3 Muscarinic Receptor ACh->M3 Binds Gq Gq Protein M3->Gq Activates This compound This compound (5-HMT) This compound->M3 Blocks PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release from SR IP3->Ca_release Stimulates Contraction Muscle Contraction Ca_release->Contraction Leads to

Caption: Muscarinic M3 Receptor Signaling Pathway in Bladder Contraction and its Inhibition by this compound.

Experimental_Workflow cluster_protocol In Vivo Rodent Study Workflow Animal_Acclimatization Animal Acclimatization Baseline_Measurements Baseline Cystometry Animal_Acclimatization->Baseline_Measurements Grouping Randomization into Groups (Vehicle, this compound) Baseline_Measurements->Grouping Dosing Daily Oral Gavage Grouping->Dosing Final_Measurements Final Cystometry Dosing->Final_Measurements Data_Analysis Data Analysis and Comparison Final_Measurements->Data_Analysis

Caption: General Experimental Workflow for a Rodent Overactive Bladder Study.

Troubleshooting_Logic Start Oral Gavage Procedure Resistance Resistance Felt? Start->Resistance Stop_Reassess Stop & Reassess Restraint/ Needle Angle Resistance->Stop_Reassess Yes Proceed Proceed with Dosing Resistance->Proceed No Stop_Reassess->Start Coughing Animal Coughs/Sneezes? Proceed->Coughing Withdraw Withdraw Needle Immediately! (Tracheal Placement) Coughing->Withdraw Yes Success Successful Dosing Coughing->Success No

Caption: Troubleshooting Logic for Oral Gavage in Rodents.

References

Improving the yield of Desfesoterodine chemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in improving the yield and purity of Desfesoterodine ((R)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol) synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Question 1: Low yield in the reductive amination step to form this compound.

Answer:

Low yields in the reductive amination of the aldehyde precursor with diisopropylamine (B44863) can stem from several factors. A primary reason is often incomplete imine formation before the addition of the reducing agent. To address this, consider the following troubleshooting steps:

  • Ensure Anhydrous Conditions: Moisture can hydrolyze the imine intermediate, leading to reduced product formation. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Optimize Reaction Time for Imine Formation: Monitor the formation of the imine intermediate using techniques like TLC or NMR before adding the reducing agent. The reaction of the aldehyde with diisopropylamine may require several hours to reach completion.

  • Choice of Reducing Agent: While sodium borohydride (B1222165) is commonly used, other reducing agents like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride can be more effective and selective for imine reduction, especially if the aldehyde is sensitive to reduction.

  • pH Control: The pH of the reaction mixture can significantly impact imine formation and the stability of the reactants. The addition of a catalytic amount of a weak acid, such as acetic acid, can facilitate imine formation.

  • Excess Reagent: Using a slight excess of diisopropylamine can help drive the equilibrium towards imine formation.

Question 2: Presence of significant impurities after the final reduction step.

Answer:

Impurities in the final product can arise from starting materials, side reactions, or degradation. Common impurities in this compound synthesis include the corresponding unreduced aldehyde, over-reduced species where the hydroxymethyl group is reduced to a methyl group, and byproducts from the reducing agent.

  • Identify the Impurity: Utilize analytical techniques such as HPLC, LC-MS, and NMR to identify the structure of the major impurities.

  • Starting Material Purity: Ensure the purity of the starting aldehyde precursor. Impurities in the starting material will likely be carried through the synthesis.

  • Control of Reduction Conditions:

    • Over-reduction: The use of overly harsh reducing agents or prolonged reaction times can lead to the reduction of the hydroxymethyl group. Consider using a milder reducing agent or carefully controlling the reaction temperature and time.

    • Unreacted Aldehyde: This indicates incomplete reduction. Ensure a sufficient molar equivalent of the reducing agent is used and that the reaction is allowed to proceed to completion.

  • Purification Strategy: A multi-step purification process may be necessary.

    • Crystallization: this compound can be purified by crystallization. Patents suggest that forming a salt, such as the tartrate salt, can facilitate purification.[1]

    • Chromatography: Column chromatography on silica (B1680970) gel can be effective for removing impurities with different polarities.

Question 3: Difficulty in achieving the desired enantiomeric purity.

Answer:

This compound is a chiral molecule, and achieving high enantiomeric purity is crucial for its therapeutic effect.

  • Chiral Starting Material: The most effective method to obtain the desired (R)-enantiomer is to start with a chiral precursor.

  • Chiral Resolution: If a racemic mixture is synthesized, chiral resolution is necessary. This can be achieved by:

    • Diastereomeric Salt Formation: Reacting the racemic this compound with a chiral resolving agent, such as L-tartaric acid, to form diastereomeric salts. These salts can then be separated by fractional crystallization due to their different solubilities.[2]

    • Chiral Chromatography: Preparative chiral HPLC can be used to separate the enantiomers. This method is often used for smaller scale purifications.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in the synthesis of Fesoterodine?

A1: this compound, also known as 5-hydroxymethyl tolterodine, is the active metabolite of Fesoterodine.[3][4] In the synthesis of Fesoterodine, this compound serves as the key intermediate that is subsequently esterified to produce Fesoterodine.[3]

Q2: What are some common synthetic routes to this compound?

A2: A common approach involves the synthesis of a key intermediate, 3-(2-benzyloxy-5-bromophenyl)-3-phenylpropan-N,N-diisopropylamine, followed by a series of transformations including the introduction of the hydroxymethyl group and deprotection steps. Another route involves the reductive amination of a corresponding aldehyde precursor.

Q3: What analytical methods are suitable for monitoring the reaction and assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is the most common method for monitoring the progress of the reaction and determining the purity of the final product. Chiral HPLC is essential for determining the enantiomeric excess. Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the structure of the product and intermediates.

Experimental Protocols

Protocol 1: Chiral Resolution of Racemic this compound using L-Tartaric Acid

This protocol is a general guideline based on the principles of diastereomeric salt resolution.

  • Dissolution: Dissolve the racemic this compound base in a suitable solvent, such as methanol (B129727) or ethanol.

  • Addition of Resolving Agent: Add a solution of L-tartaric acid (typically 0.5 to 1.0 molar equivalents) in the same solvent to the this compound solution.

  • Crystallization: Allow the mixture to stand at room temperature or cool to induce crystallization of the less soluble diastereomeric salt ((R)-Desfesoterodine-L-tartrate). The crystallization process may be initiated by seeding with a small crystal of the desired salt.

  • Isolation: Filter the crystals and wash with a small amount of cold solvent.

  • Liberation of the Free Base: Dissolve the isolated diastereomeric salt in water and adjust the pH to basic (pH > 10) using a base such as sodium hydroxide.

  • Extraction: Extract the liberated (R)-Desfesoterodine free base with an organic solvent like ethyl acetate (B1210297) or dichloromethane.

  • Drying and Evaporation: Dry the organic extracts over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and evaporate the solvent to obtain the enantiomerically enriched this compound.

  • Purity Check: Determine the enantiomeric excess of the product using chiral HPLC. The process of recrystallization of the diastereomeric salt may need to be repeated to achieve the desired enantiomeric purity.

Data Summary

Table 1: Factors Influencing Yield in this compound Synthesis

ParameterPotential Impact on YieldRecommendations
Reaction Temperature Can affect reaction rate and selectivity. Higher temperatures may lead to side reactions.Optimize for each step. For reductive amination, moderate temperatures are generally preferred.
Solvent Can influence solubility of reactants and intermediates, and reaction kinetics.Anhydrous, non-protic solvents are often preferred for moisture-sensitive steps.
Catalyst In steps like Friedel-Crafts reactions, the choice and amount of catalyst are critical.Screen different Lewis acid catalysts and optimize loading.
Reducing Agent The choice of reducing agent affects selectivity and potential for over-reduction.For reductive amination, consider NaBH(OAc)₃ or NaBH₃CN for better control.
Purity of Starting Materials Impurities can lead to side reactions and lower yields of the desired product.Use highly pure starting materials.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Key Reaction Steps cluster_purification Purification and Isolation A Aldehyde Precursor C Reductive Amination A->C B Diisopropylamine B->C D Work-up & Initial Purification C->D Crude Product E Chiral Resolution (e.g., Diastereomeric Salt Formation) D->E F Final Crystallization E->F Enantiomerically Enriched Product G High Purity This compound F->G Troubleshooting_Yield Start Low Yield Observed Q1 Check for complete imine formation Start->Q1 A1_Yes Imine formation complete Q1->A1_Yes Yes A1_No Incomplete imine formation Q1->A1_No No Q2 Evaluate reducing agent and conditions A1_Yes->Q2 S1 Optimize imine formation: - Anhydrous conditions - Longer reaction time - Add weak acid catalyst A1_No->S1 S1->Q1 A2_Yes A2_Yes Q2->A2_Yes Yes A2_No A2_No Q2->A2_No No A2_Good Conditions appropriate A2_Bad Suboptimal reduction S2 Optimize reduction: - Use milder/more selective agent - Control temperature and time S2->Q2 Q3 Analyze for side products A3_Yes Side products identified Q3->A3_Yes Yes A3_No Yield loss unexplained Q3->A3_No No S3 Modify reaction conditions to minimize side reactions A3_Yes->S3 End Yield Improved A3_No->End S3->Q1 A2_Yes->Q3 A2_No->S2

References

Technical Support Center: Enhancing the Oral Bioavailability of Desfesoterodine in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Desfesoterodine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the oral formulation of this compound for animal studies, with a focus on enhancing its bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral bioavailability a concern?

A1: this compound, the active metabolite of the prodrug Fesoterodine, is a muscarinic receptor antagonist. Fesoterodine is rapidly and extensively converted to this compound by ubiquitous esterases after oral administration; therefore, the bioavailability of this compound is the key focus of oral formulation studies. Based on its physicochemical properties, this compound is likely a Biopharmaceutics Classification System (BCS) Class II compound, meaning it has high permeability but low aqueous solubility.[1] This low solubility can be a limiting factor for its absorption from the gastrointestinal tract, leading to variable and potentially low oral bioavailability.

Q2: Should I administer Fesoterodine or this compound in my animal studies?

A2: For oral dosing studies, administering the prodrug Fesoterodine is common practice as it mimics the clinical scenario. Fesoterodine is rapidly converted to this compound in vivo. However, it is crucial to measure the plasma concentrations of this compound, as Fesoterodine itself is often undetectable in plasma. For some fundamental formulation and pharmacokinetic studies, using this compound directly may also be considered, especially for intravenous routes to determine absolute bioavailability.

Q3: Which animal model is most appropriate for studying the oral bioavailability of this compound?

A3: The metabolism of this compound is primarily mediated by Cytochrome P450 enzymes CYP2D6 and CYP3A4. There are known species differences in the expression and activity of these enzymes. For instance, dogs have been reported to hydrolyze Fesoterodine to a lesser extent than other species. Therefore, the choice of animal model should be carefully considered based on the specific objectives of the study. Rodent models like rats are commonly used for initial screening of formulations due to cost and ethical considerations. However, for more predictive pharmacokinetic data, larger animal models such as dogs may be more appropriate, but the differences in metabolism should be taken into account when extrapolating the data to humans. Humanized mouse models expressing human CYP3A4 are also an emerging tool to predict human drug exposure for CYP3A4-metabolized drugs.

Q4: What are the key physicochemical properties of this compound to consider for formulation development?

A4: Understanding the physicochemical properties of this compound is crucial for designing an effective oral formulation. Key parameters are summarized in the table below. The low water solubility and high lipophilicity are the primary challenges to address.

PropertyValueImplication for Formulation
Molecular Weight 341.49 g/mol ---
Water Solubility 0.0288 mg/mL[1]Very low aqueous solubility, suggesting the need for solubility enhancement techniques.
LogP (ALOGPS) 4.59[1]High lipophilicity, indicating good permeability but also contributing to poor aqueous solubility.
pKa (Strongest Acidic) 9.58[1]Weakly acidic phenol (B47542) group.
pKa (Strongest Basic) 10.82[1]Basic tertiary amine group, allowing for salt formation to potentially improve solubility.

Troubleshooting Guides

This section provides solutions to common problems encountered when developing oral formulations of this compound for animal studies.

Issue 1: Low and Variable Oral Bioavailability

Possible Cause: Poor dissolution of this compound in the gastrointestinal fluids due to its low aqueous solubility.

Troubleshooting Strategies:

  • Particle Size Reduction:

    • Micronization: Reducing the particle size of the this compound drug substance increases the surface area available for dissolution.

    • Nanonization: Creating a nanosuspension can further enhance the dissolution rate.

  • Formulation Approaches:

    • Lipid-Based Formulations: These are often effective for lipophilic drugs like this compound.

      • Self-Emulsifying Drug Delivery Systems (SEDDS): These isotropic mixtures of oils, surfactants, and co-surfactants form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the gastrointestinal fluids. This maintains the drug in a solubilized state, facilitating absorption.

    • Solid Dispersions:

      • Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymeric carrier in its amorphous (non-crystalline) state can significantly increase its aqueous solubility and dissolution rate. The amorphous form has a higher energy state compared to the crystalline form.

    • Cyclodextrin Complexation:

      • Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, increasing their solubility and dissolution.

Experimental Protocols

This section provides detailed methodologies for key experiments related to enhancing the oral bioavailability of this compound.

Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To prepare a SEDDS formulation of this compound for oral administration in rats.

Materials:

  • This compound (or Fesoterodine Fumarate)

  • Oil: Medium-chain triglycerides (e.g., Capryol™ 90)

  • Surfactant: Polyoxyl 40 Hydrogenated Castor Oil (e.g., Cremophor® RH 40)

  • Co-surfactant: Transcutol® HP

  • Vortex mixer

  • Water bath

Methodology:

  • Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

  • Formulation Preparation: a. Accurately weigh the required amounts of oil, surfactant, and co-surfactant in a glass vial. b. Heat the mixture in a water bath at 40-50°C to ensure homogeneity. c. Add the accurately weighed this compound to the excipient mixture. d. Vortex the mixture until the drug is completely dissolved and a clear, homogenous solution is obtained.

  • Characterization: a. Self-Emulsification Assessment: Add 1 mL of the SEDDS formulation to 250 mL of 0.1 N HCl (simulated gastric fluid) with gentle agitation. Observe the formation of a nanoemulsion and measure the droplet size and polydispersity index (PDI) using a dynamic light scattering instrument. b. In Vitro Dissolution: Perform dissolution testing using a USP Type II apparatus in a relevant dissolution medium (e.g., simulated gastric and intestinal fluids).

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

Objective: To prepare an ASD of this compound with a polymeric carrier to enhance its dissolution rate.

Materials:

  • This compound

  • Polymeric carrier: Polyvinylpyrrolidone (PVP) K30 or Hydroxypropyl Methylcellulose (HPMC)

  • Solvent: Dichloromethane (B109758) or a mixture of dichloromethane and methanol

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Methodology:

  • Polymer and Solvent Selection: Select a polymer and a common solvent in which both this compound and the polymer are soluble.

  • Preparation of the Solid Dispersion: a. Dissolve this compound and the chosen polymer (e.g., in a 1:4 drug-to-polymer ratio) in the selected solvent in a round-bottom flask. b. Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C). c. Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.

  • Characterization: a. Solid-State Characterization: Analyze the physical form of this compound in the solid dispersion using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm its amorphous state. b. In Vitro Dissolution: Compare the dissolution profile of the ASD to that of the crystalline drug in a relevant dissolution medium.

Protocol 3: In Vivo Pharmacokinetic Study in Rats

Objective: To evaluate the oral bioavailability of a this compound formulation in rats.

Animals:

  • Male Sprague-Dawley rats (250-300 g)

Formulations:

  • Test Formulation (e.g., SEDDS or ASD of this compound)

  • Control Formulation (e.g., an aqueous suspension of crystalline this compound)

Methodology:

  • Dosing: a. Fast the rats overnight with free access to water. b. Administer the test and control formulations orally via gavage at a specified dose.

  • Blood Sampling: a. Collect blood samples (e.g., via tail vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into heparinized tubes. b. Centrifuge the blood samples to separate the plasma and store the plasma at -80°C until analysis.

  • Bioanalysis: a. Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) for the quantification of this compound in rat plasma. b. Analyze the plasma samples to determine the concentration of this compound at each time point.

  • Pharmacokinetic Analysis: a. Calculate the pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve), using appropriate software. b. Calculate the relative bioavailability of the test formulation compared to the control formulation.

Visualizations

Bioavailability_Enhancement_Workflow cluster_0 Problem Identification cluster_1 Physicochemical Characterization cluster_2 Formulation Strategies cluster_3 In Vivo Evaluation Problem Low Oral Bioavailability of this compound Solubility Low Aqueous Solubility (BCS Class II) Problem->Solubility Permeability High Permeability Problem->Permeability SEDDS Lipid-Based (SEDDS) Solubility->SEDDS ASD Solid Dispersion (ASD) Solubility->ASD Cyclodextrin Cyclodextrin Complexation Solubility->Cyclodextrin ParticleSize Particle Size Reduction Solubility->ParticleSize AnimalStudy Pharmacokinetic Study in Animal Model (e.g., Rat) SEDDS->AnimalStudy ASD->AnimalStudy Cyclodextrin->AnimalStudy ParticleSize->AnimalStudy

Caption: Workflow for enhancing the oral bioavailability of this compound.

SEDDS_Mechanism SEDDS_Formulation SEDDS Formulation (Drug in Oil/Surfactant) GI_Fluid Gastrointestinal Fluid SEDDS_Formulation->GI_Fluid Oral Administration Nanoemulsion Fine Oil-in-Water Nanoemulsion GI_Fluid->Nanoemulsion Self-emulsification Solubilized_Drug Drug Remains Solubilized Nanoemulsion->Solubilized_Drug Absorption Enhanced Absorption Solubilized_Drug->Absorption

Caption: Mechanism of bioavailability enhancement by SEDDS.

ASD_Mechanism Crystalline_Drug Crystalline this compound (Low Energy, Low Solubility) Solid_Dispersion Amorphous Solid Dispersion (Drug in Polymer Matrix) Crystalline_Drug->Solid_Dispersion Formulation Process (e.g., Solvent Evaporation) Amorphous_Drug Amorphous this compound (High Energy, High Apparent Solubility) Solid_Dispersion->Amorphous_Drug Upon contact with aqueous media Dissolution Rapid Dissolution in GI Fluid Amorphous_Drug->Dissolution Absorption Increased Absorption Dissolution->Absorption

Caption: Mechanism of solubility enhancement by amorphous solid dispersions.

References

Validation & Comparative

Head-to-Head Comparison: Desfesoterodine and Tolterodine in the Treatment of Overactive Bladder

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Overactive bladder (OAB) is a symptom complex characterized by urinary urgency, usually with frequency and nocturia, with or without urgency urinary incontinence. The primary pharmacological treatment for OAB involves antimuscarinic agents that target the muscarinic receptors in the bladder detrusor muscle. This guide provides a detailed head-to-head comparison of two prominent antimuscarinic agents: desfesoterodine and tolterodine (B1663597).

This compound (5-hydroxymethyl tolterodine, 5-HMT) is the primary active metabolite of both fesoterodine (B1237170) and tolterodine.[1][2][3][4][5] Fesoterodine is a prodrug designed to deliver this compound, and its clinical effects are entirely attributable to this active moiety. Tolterodine is also a potent muscarinic receptor antagonist, which, after oral administration, is metabolized in the liver to form the same active metabolite, 5-HMT. However, the parent compound, tolterodine, itself also exhibits antimuscarinic activity. This comparison will focus on the properties of this compound (as delivered by its prodrug, fesoterodine) and tolterodine, drawing upon data from direct comparative studies.

Mechanism of Action: Muscarinic Receptor Antagonism

Both this compound and tolterodine exert their therapeutic effects by acting as competitive antagonists at muscarinic acetylcholine (B1216132) receptors (mAChRs) in the urinary bladder. The detrusor muscle, which is responsible for bladder contraction, predominantly contains M2 and M3 muscarinic receptor subtypes. The M3 receptors are primarily responsible for mediating bladder contraction. By blocking these receptors, this compound and tolterodine inhibit the action of acetylcholine, leading to a reduction in involuntary detrusor muscle contractions, an increase in bladder capacity, and an alleviation of OAB symptoms.

Both agents demonstrate high specificity for muscarinic receptors with negligible activity at other neurotransmitter receptors or calcium channels. While neither this compound nor tolterodine shows significant selectivity among the five muscarinic receptor subtypes (M1-M5) in radioligand binding studies, they do exhibit functional selectivity for the bladder over the salivary glands in vivo.

Muscarinic Receptor Binding Affinity

Experimental data from radioligand binding assays using human tissue homogenates reveal the binding affinities (Ki, nM) of these compounds. A lower Ki value indicates a higher binding affinity.

CompoundDetrusor Muscle (Ki, nM)Bladder Mucosa (Ki, nM)Parotid Gland (Ki, nM)Bladder vs. Parotid Selectivity (Detrusor)Bladder vs. Parotid Selectivity (Mucosa)
This compound (5-HMT) 0.43 ± 0.051.0 ± 0.14.6 ± 0.610.6-fold4.6-fold
Tolterodine 1.6 ± 0.22.9 ± 0.44.9 ± 0.63.1-fold1.7-fold

Data adapted from a study measuring competitive inhibition of [3H]NMS binding in human tissue homogenates.

These data indicate that this compound (5-HMT) has a higher binding affinity for muscarinic receptors in the bladder detrusor muscle and mucosa compared to tolterodine. Furthermore, this compound displays a greater selectivity for bladder tissue over the parotid gland, which may have implications for the incidence of dry mouth, a common anticholinergic side effect.

Signaling Pathway of Muscarinic Antagonism

The diagram below illustrates the mechanism by which muscarinic antagonists like this compound and tolterodine inhibit bladder contraction.

G cluster_0 Presynaptic Nerve Terminal cluster_1 Detrusor Smooth Muscle Cell ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds Gq Gq Protein M3R->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Produces Ca Ca²⁺ Release IP3->Ca Stimulates Contraction Muscle Contraction Ca->Contraction Drug This compound or Tolterodine Drug->M3R Blocks

Figure 1: Signaling pathway of muscarinic receptor antagonism in the bladder.

Pharmacokinetics: A Tale of Two Metabolic Pathways

A critical differentiator between fesoterodine (delivering this compound) and tolterodine lies in their metabolic activation pathways. Fesoterodine is a prodrug that is rapidly and extensively hydrolyzed by ubiquitous, non-specific esterases in the blood and tissues to its active metabolite, this compound. This conversion is independent of the cytochrome P450 (CYP) enzyme system.

In contrast, tolterodine is metabolized primarily in the liver by the CYP2D6 enzyme to form the same active metabolite, this compound (5-HMT). A smaller fraction is metabolized by CYP3A4. The activity of CYP2D6 is subject to genetic polymorphism, leading to significant variability in drug exposure between individuals who are extensive metabolizers (EMs) and poor metabolizers (PMs). This results in lower interindividual variability in the plasma concentrations of the active metabolite (this compound) following administration of fesoterodine compared to tolterodine.

Pharmacokinetic Parameters
ParameterThis compound (from Fesoterodine)TolterodineKey Differences
Activation Rapidly converted by non-specific esterases to this compound.Metabolized by CYP2D6 to this compound (5-HMT). Parent drug is also active.Fesoterodine's activation is independent of the polymorphic CYP2D6 pathway.
Active Moiety Exclusively this compound (5-HMT).Tolterodine and this compound (5-HMT).Therapeutic effect of tolterodine is from both parent and metabolite.
tmax (5-HMT) ~5 hours~1-2 hours (tolterodine); 2-3 hours (5-HMT)Time to peak concentration of the active metabolite differs.
Half-life (t1/2) ~7 hours~2-3 hours (tolterodine); ~3-4 hours (5-HMT)Reflects the elimination of the active components.
Interindividual Variability (Cmax) Lower coefficients of variation (up to 48%).Higher coefficients of variation (up to 87%).Fesoterodine provides more predictable plasma concentrations of the active metabolite.
Effect of Food Minor increases in Cmax and AUC.Not significantly affected.Minimal clinical impact for both.
CYP2D6 PMs ~2-fold higher exposure to 5-HMT.Increased tolterodine concentration, undetectable 5-HMT.Metabolic pathway shifts to CYP3A4 for tolterodine in PMs.

Pharmacokinetic parameters are approximate and can vary between studies.

Metabolic Pathway Visualization

The following diagram illustrates the distinct metabolic conversion pathways for fesoterodine and tolterodine to their common active metabolite.

G cluster_0 Metabolizing Enzymes Feso Fesoterodine (Prodrug) Esterases Non-specific Esterases Feso->Esterases Tolt Tolterodine (Active) CYP2D6 CYP2D6 (Polymorphic) Tolt->CYP2D6 Desfeso This compound (5-HMT) (Active Metabolite) Esterases->Desfeso Rapid Conversion CYP2D6->Desfeso Hepatic Metabolism

Figure 2: Metabolic pathways of Fesoterodine and Tolterodine.

Clinical Efficacy: Head-to-Head Trials

Multiple large-scale, randomized, double-blind clinical trials have directly compared the efficacy of fesoterodine with tolterodine extended-release (ER) in patients with OAB. These studies consistently demonstrate that fesoterodine 8 mg offers statistically significant improvements over tolterodine ER 4 mg for several key OAB symptoms.

Summary of Efficacy Endpoints (12-Week Change from Baseline)
EndpointFesoterodine 8 mgTolterodine ER 4 mgPlaceboStatistical Comparison
Urgency Urinary Incontinence (UUI) Episodes/24h -2.85-2.43-1.76Feso > Tolt (P=0.017) Feso > Plac (P<0.001)
Micturitions/24h -2.48-2.18-1.53Feso > Tolt (P<0.05) Feso > Plac (P<0.001)
Urgency Episodes/24h -4.41-3.88-2.84Feso > Tolt (P<0.05) Feso > Plac (P<0.001)
Mean Voided Volume (mL/void) +43.7+34.2+19.9Feso > Tolt (P=0.005) Feso > Plac (P<0.001)
Diary Dry Rate (%) 64%57%45%Feso > Tolt (P=0.015) Feso > Plac (P<0.001)
Patient Perception of Bladder Condition (PPBC) Significant ImprovementSignificant ImprovementLess ImprovementFeso > Tolt (P<0.05)
OAB Questionnaire (OAB-q) Symptom Bother Significant ImprovementSignificant ImprovementLess ImprovementFeso > Tolt (P<0.05)

Data are pooled or representative results from large head-to-head clinical trials. "Feso > Tolt" indicates a statistically superior outcome for fesoterodine over tolterodine.

These results show that while both active treatments are effective compared to placebo, fesoterodine 8 mg provides superior efficacy in reducing UUI episodes, overall micturition frequency, and urgency, as well as improving patient-reported outcomes. The superiority of fesoterodine 8 mg over tolterodine ER 4 mg was observed as early as week 4 of treatment.

Experimental Protocol: A Representative Phase III Clinical Trial

A typical head-to-head comparison study follows a rigorous protocol to ensure objective evaluation.

G cluster_0 Treatment Arms (12 weeks) Screening Screening & Washout (2 weeks) Baseline Baseline Assessment (3-day bladder diary, OAB-q, PPBC, UPS) Screening->Baseline Randomization Randomization (2:2:1 ratio) Baseline->Randomization Feso_Arm Fesoterodine (4mg wk 1 -> 8mg wks 2-12) + Placebo for Tolterodine Randomization->Feso_Arm Tolt_Arm Tolterodine ER 4mg + Placebo for Fesoterodine Randomization->Tolt_Arm Plac_Arm Placebo (Sham dose escalation) Randomization->Plac_Arm Endpoint Week 12 Assessment (Repeat baseline measures) Feso_Arm->Endpoint Tolt_Arm->Endpoint Plac_Arm->Endpoint

Figure 3: Workflow of a double-blind, double-dummy clinical trial.

Methodology:

  • Study Design: A 12-week, randomized, double-blind, double-dummy, placebo-controlled, parallel-group, multicenter trial.

  • Patient Population: Adults (≥18 years) with OAB symptoms for ≥3 months, reporting ≥8 voids and ≥1 urgency urinary incontinence (UUI) episode per 24 hours in a 3-day baseline diary.

  • Randomization: Patients are randomized (e.g., in a 2:2:1 ratio) to receive fesoterodine, tolterodine ER, or placebo. The double-dummy design ensures blinding, where patients in each arm receive one active drug and one placebo that looks identical to the other active drug.

  • Dosing: Fesoterodine is typically initiated at 4 mg for one week and then dose-escalated to 8 mg for the remaining 11 weeks. Tolterodine ER is administered at a constant 4 mg dose. Placebo groups undergo a sham dose escalation to maintain the blind.

  • Outcome Measures:

    • Primary Endpoint: Change from baseline to week 12 in the mean number of UUI episodes per 24 hours.

    • Secondary Endpoints: Changes in micturition frequency, urgency episodes, mean voided volume, and diary dry rates.

    • Patient-Reported Outcomes (PROs): Assessed using validated questionnaires such as the OAB questionnaire (OAB-q), Patient Perception of Bladder Condition (PPBC), and Urgency Perception Scale (UPS).

  • Data Collection: Patients complete 3-day bladder diaries and PRO questionnaires at baseline and specified follow-up points (e.g., weeks 1, 4, and 12).

Safety and Tolerability

The safety profiles of fesoterodine and tolterodine are characteristic of antimuscarinic agents. The most common treatment-emergent adverse events (TEAEs) are dry mouth and constipation. Head-to-head trials indicate a higher incidence of dry mouth with fesoterodine 8 mg compared to tolterodine ER 4 mg, which is consistent with its higher efficacy.

Comparison of Common Treatment-Emergent Adverse Events (%)
Adverse EventFesoterodine 8 mgTolterodine ER 4 mgPlacebo
Dry Mouth 28%16%6%
Constipation 5%4%3%
Headache 7%14%N/A
Urinary Retention <2%<1%<2%
Discontinuation due to TEAEs 6%4%2%

Data are pooled or representative results from large head-to-head clinical trials.

The incidence of adverse events was statistically significantly higher in the fesoterodine 8 mg groups compared with tolterodine in some studies. However, both active treatments are generally considered well-tolerated. The rate of discontinuation due to adverse events was low across all treatment groups.

Conclusion

This compound, delivered via its prodrug fesoterodine, and tolterodine are both effective antimuscarinic agents for the treatment of overactive bladder. The primary distinction lies in their metabolic pathways and resulting clinical profiles.

  • Pharmacokinetics: Fesoterodine offers a more predictable pharmacokinetic profile due to its metabolism by ubiquitous esterases, avoiding the genetic polymorphism associated with the CYP2D6 pathway that metabolizes tolterodine. This leads to lower interindividual variability in exposure to the active metabolite, this compound.

  • Efficacy: In direct head-to-head clinical trials, fesoterodine 8 mg demonstrates statistically superior efficacy compared to tolterodine ER 4 mg across multiple key endpoints, including the reduction of urgency urinary incontinence episodes and improvements in patient-reported outcomes.

  • Safety: The superior efficacy of fesoterodine 8 mg is associated with a higher incidence of dry mouth compared to tolterodine ER 4 mg. Both drugs are generally well-tolerated, with low rates of discontinuation due to adverse events.

For researchers and drug development professionals, the data suggest that while both drugs share a common active metabolite and mechanism of action, the prodrug approach of fesoterodine translates into a more consistent pharmacokinetic profile and superior clinical efficacy at its maximum recommended dose, albeit with a trade-off in a higher rate of the most common anticholinergic side effect.

References

Cross-Validation of Analytical Methods for Desfesoterodine Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Desfesoterodine, the active metabolite of the antimuscarinic agent Fesoterodine (B1237170), is critical for pharmacokinetic studies, bioequivalence assessments, and quality control of pharmaceutical formulations. A variety of analytical methods are employed for this purpose, each with its own set of performance characteristics. This guide provides a comprehensive comparison of commonly used analytical techniques for this compound quantification, supported by experimental data to aid researchers in selecting the most appropriate method for their specific needs.

The process of switching between different analytical methods or transferring a method between laboratories necessitates a thorough cross-validation to ensure the consistency and reliability of the data generated. Cross-validation serves to demonstrate that the results obtained from two different validated bioanalytical methods are comparable.[1] This is essential when data from different methodologies are combined or compared to support regulatory submissions.[2]

Comparative Analysis of Analytical Methods

The primary methods for the quantification of Fesoterodine and its active metabolite, this compound, include High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method often depends on the required sensitivity, selectivity, and the nature of the biological matrix being analyzed.

ParameterLC-MS/MS Method[3][4]HPLC Method[5]Second-Order Derivative UV Spectrophotometry
Linearity Range 5 - 1000 ng/mLNot explicitly stated for quantification, focus on impurity profiling2 - 24 µg/mL
Accuracy Intra-day: -0.70% to 0.93% Inter-day: -0.40% to 3.33%Recovery: 96.9% to 101.5%< 2% (Relative Standard Deviation)
Precision (%RSD) Intra-day: 3.61% - 6.26% Inter-day: 0.74% - 2.94%Not explicitly stated< 2%
Limit of Detection (LOD) 0.91 ng/mL (experimental)Not specified0.38 µg/mL
Limit of Quantification (LOQ) 3.25 ng/mL (experimental)Not specified1.27 µg/mL

Detailed Experimental Protocols

The successful implementation of any analytical method relies on a well-defined and robust experimental protocol. The following tables detail the methodologies for the key analytical techniques discussed.

ParameterDescription
Chromatography System Liquid Chromatography system coupled with a tandem mass spectrometer
Column Luna C8(2) (50 mm × 3.0 mm i.d., 3 µm)
Mobile Phase Methanol (B129727) / 0.1% Formic Acid (90:10, v/v)
Flow Rate 0.25 mL/min
Injection Volume 10 µL
Total Analysis Time 2 minutes
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Fesoterodine: 412.2 → 223.0 Internal Standard (Manidipine): 611.1 → 167.0
Internal Standard Manidipine
ParameterDescription
Chromatography System High-Performance Liquid Chromatography with UV detector
Column Waters Symmetry C18 (250 × 4.6 mm, 5 µm)
Mobile Phase A 0.05% Trifluoroacetic acid in water
Mobile Phase B 90% of 0.02% TFA in methanol and 10% of water
Elution Mode Gradient
Flow Rate 1.2 mL/min
Column Temperature 30°C
Injection Volume 75 µL
Detection Wavelength 220 nm

Workflow for Bioanalytical Method Cross-Validation

Cross-validation is a critical step when comparing data from different analytical methods or laboratories. The process involves analyzing the same set of quality control (QC) samples and, if available, incurred study samples with both assays to assess for any bias.

Bioanalytical Method Cross-Validation Workflow start Start: Need for Cross-Validation (e.g., Method Change, Lab Transfer) define_protocol Define Cross-Validation Protocol - Acceptance Criteria - Sample Selection start->define_protocol prepare_samples Prepare/Select Samples - Spiked QC Samples (Low, Mid, High) - Incurred Study Samples define_protocol->prepare_samples analyze_ref Analyze Samples with Reference Method prepare_samples->analyze_ref analyze_comp Analyze Samples with Comparator Method prepare_samples->analyze_comp compare_data Compare Datasets - Statistical Analysis (e.g., Bland-Altman, Deming Regression) - Assess Bias analyze_ref->compare_data analyze_comp->compare_data evaluate Evaluate Against Acceptance Criteria compare_data->evaluate pass Cross-Validation Successful Methods are Equivalent evaluate->pass Pass fail Cross-Validation Failed Investigate Discrepancies evaluate->fail Fail end End pass->end fail->define_protocol Revise Protocol or Method

Caption: Workflow for the cross-validation of two bioanalytical methods.

References

Desfesoterodine: An In Vitro Potency Comparison with Other Antimuscarinic Agents

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Development

This guide provides a comparative analysis of the in vitro potency of desfesoterodine, the active metabolite of fesoterodine, alongside other prominent antimuscarinic agents. The data presented is intended to assist researchers and scientists in the fields of pharmacology and drug development in understanding the binding affinities of these compounds for human muscarinic acetylcholine (B1216132) receptors.

Comparative In Vitro Potency at Human Muscarinic Receptors

The primary mechanism of action for antimuscarinic agents is the competitive antagonism of acetylcholine at muscarinic receptors. The in vitro potency of these compounds is commonly quantified by their inhibitory constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in the absence of the natural ligand. A lower Ki value indicates a higher binding affinity.

The following table summarizes the reported Ki values for this compound (also known as 5-hydroxymethyl tolterodine (B1663597) or 5-HMT) and other commonly used antimuscarinics against the five human muscarinic receptor subtypes (M1-M5).

CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)
This compound (5-HMT) 2.3[1]2.0[1]2.5[1]2.8[1]2.9[1]
Tolterodine 1.5810.03.1619.9519.95
Oxybutynin 2.0015.851.2610.039.81
Darifenacin 6.3139.810.7950.1210.0
Solifenacin 261701211031
Propiverine 251.193981.07398.111000.0316.23
Trospium 0.790.630.501.002.51

Note: pKi values from the source were converted to Ki values (Ki = 10^(-pKi) M) and then expressed in nM.

Muscarinic Receptor Signaling Pathways

Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs) that mediate diverse physiological responses. They are broadly classified into two major signaling pathways based on their G protein coupling:

  • Gq/11 Pathway: M1, M3, and M5 receptors primarily couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

  • Gi/o Pathway: M2 and M4 receptors couple to Gi/o proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

Muscarinic_Signaling cluster_gq Gq/11 Pathway cluster_gi Gi/o Pathway M1 M1 Gq Gq/11 M1->Gq M3 M3 M3->Gq M5 M5 M5->Gq PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca [Ca2+]i ↑ IP3->Ca PKC PKC Activation DAG->PKC M2 M2 Gi Gi/o M2->Gi M4 M4 M4->Gi AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP ↓ AC->cAMP

Muscarinic Receptor Gq and Gi Signaling Pathways

Experimental Protocols

The in vitro potency data presented in this guide are typically generated using competitive radioligand binding assays. The following is a representative protocol for determining the Ki of a test compound at human muscarinic receptors.

Objective: To determine the inhibitory constant (Ki) of a test compound for the five human muscarinic receptor subtypes (M1-M5).

Materials:

  • Cell Lines: Chinese Hamster Ovary (CHO-K1) cells stably expressing individual human M1, M2, M3, M4, or M5 receptors.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

  • Test Compound: this compound or other antimuscarinic agents.

  • Reference Compound: Atropine (B194438) (for determination of non-specific binding).

  • Assay Buffer: 50 mM Tris-HCl, 154 mM NaCl, pH 7.4.

  • Scintillation Cocktail: A suitable liquid scintillation fluid.

  • Equipment: Cell culture apparatus, centrifuge, 96-well microplates, filter plates (e.g., GF/C), and a liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture CHO-K1 cells expressing the specific muscarinic receptor subtype to a high density.

    • Harvest the cells and centrifuge at a low speed to pellet the cells.

    • Resuspend the cell pellet in ice-cold assay buffer and homogenize.

    • Centrifuge the homogenate at high speed to pellet the cell membranes.

    • Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.

    • Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

  • Competitive Binding Assay:

    • In a 96-well microplate, add the following to each well in triplicate:

      • Assay Buffer

      • A fixed concentration of [³H]-NMS (typically at its Kd value).

      • A range of concentrations of the test compound.

      • Membrane preparation (a specific amount of protein).

    • For total binding, omit the test compound.

    • For non-specific binding, add a high concentration of atropine instead of the test compound.

    • Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Harvesting and Counting:

    • Terminate the binding reaction by rapidly filtering the contents of each well through a glass fiber filter plate using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filter plate and add scintillation cocktail to each well.

    • Count the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

Experimental_Workflow cluster_prep Membrane Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Acquisition & Analysis culture Culture CHO-K1 cells expressing M receptor harvest Harvest and pellet cells culture->harvest homogenize Homogenize cells in buffer harvest->homogenize centrifuge1 High-speed centrifugation to pellet membranes homogenize->centrifuge1 wash Wash membrane pellet centrifuge1->wash resuspend Resuspend in assay buffer & determine protein conc. wash->resuspend plate_setup Set up 96-well plate: - Assay Buffer - [3H]NMS - Test Compound/Atropine - Membranes resuspend->plate_setup incubate Incubate to reach equilibrium plate_setup->incubate filter Filter and wash to separate bound and free radioligand incubate->filter count Scintillation counting filter->count calculate Calculate IC50 and Ki values count->calculate

Workflow for In Vitro Potency Determination

References

A Comparative Guide to the Mechanism of Action of Desfesoterodine and Other Muscarinic Antagonists in Overactive Bladder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Desfesoterodine, the active metabolite of Fesoterodine, with other leading antimuscarinic agents used in the treatment of overactive bladder (OAB). The information presented is collated from published scientific literature to facilitate the replication and further investigation of their mechanisms of action.

Introduction: The Role of Muscarinic Receptors in Bladder Control

Overactive bladder is a condition characterized by urinary urgency, frequency, and urge incontinence. The primary driver of bladder contraction (micturition) is the neurotransmitter acetylcholine (B1216132) (ACh) binding to muscarinic acetylcholine receptors (mAChRs) on the detrusor smooth muscle.[1][2] Of the five muscarinic receptor subtypes (M1-M5), the M3 receptor is considered the principal mediator of detrusor contraction.[1][2][3] The M2 receptor is more numerous in the bladder but is thought to play an indirect role, primarily by inhibiting β-adrenoceptor-mediated relaxation.

Antimuscarinic drugs are the first-line pharmacological treatment for OAB. They act as competitive antagonists at these muscarinic receptors, primarily M3, thereby inhibiting involuntary detrusor contractions and increasing bladder capacity. This compound (also known as 5-hydroxymethyl tolterodine, or 5-HMT) is the active metabolite of both Fesoterodine and Tolterodine, responsible for their therapeutic effects. This guide compares its pharmacological profile to that of other common OAB medications.

Comparative Binding Affinity at Muscarinic Receptors

The affinity of an antagonist for different muscarinic receptor subtypes determines its selectivity profile. High affinity for the M3 receptor is crucial for efficacy in OAB. Conversely, affinity for M1 receptors in the brain or M2 receptors in the heart can contribute to side effects like cognitive impairment or cardiac effects, respectively.

The following table summarizes the binding affinities (Ki in nM) of this compound and its alternatives for the five human muscarinic receptor subtypes (M1-M5).

Disclaimer: The data presented below are compiled from multiple sources. Direct comparison should be made with caution, as experimental conditions (e.g., cell lines, radioligands, assay buffers) may vary between studies.

CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)M3 vs M2 Selectivity Ratio
This compound (5-HMT) -5.65.7--~1 (Non-selective)
Tolterodine -----Non-selective
Oxybutynin -----Non-selective
Solifenacin 25.1128.810.0--12.9
Darifenacin 7.0844.670.7645.719.3358.8

Note: A higher M3 vs M2 selectivity ratio (Ki M2 / Ki M3) indicates greater selectivity for the M3 receptor.

Signaling Pathway of Muscarinic Antagonism in the Bladder

This compound acts by competitively blocking the M3 muscarinic receptor on detrusor smooth muscle cells. This prevents acetylcholine (ACh) from binding and initiating the downstream signaling cascade that leads to muscle contraction. The pathway is illustrated below.

G cluster_neuron Parasympathetic Neuron cluster_cell Detrusor Smooth Muscle Cell ACh Acetylcholine (ACh) M3R M3 Receptor ACh->M3R binds Gq Gq Protein M3R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP3 PLC->IP3 produces Ca Ca²⁺ Release IP3->Ca triggers Contraction Muscle Contraction Ca->Contraction This compound This compound This compound->M3R BLOCKS

Mechanism of this compound Action in the Detrusor Muscle.

Experimental Protocols

Replicating published findings requires detailed methodologies. Below are protocols for two key types of experiments used to characterize muscarinic antagonists.

This in vitro assay quantifies the affinity of a compound (like this compound) for a specific receptor subtype by measuring how effectively it competes with a radioactively labeled ligand. The output is typically an IC50 value, which can be converted to an inhibition constant (Ki).

Objective: To determine the binding affinity (Ki) of this compound for human M1, M2, M3, M4, and M5 muscarinic receptors.

Materials:

  • Membrane Preparations: Membranes from CHO-K1 or HEK-293 cells stably expressing individual human recombinant M1, M2, M3, M4, or M5 receptors.

  • Radioligand: [³H]-N-methylscopolamine ([³H]NMS), a non-selective muscarinic antagonist.

  • Test Compound: this compound (5-HMT).

  • Non-specific Binding Control: Atropine (1 µM).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Cold Assay Buffer.

  • Scintillation Cocktail.

  • Apparatus: 96-well plates, glass fiber filters (e.g., Whatman GF/B), filtration manifold, liquid scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, set up reactions in triplicate.

    • Total Binding: 25 µL Assay Buffer, 25 µL [³H]NMS (at a final concentration near its Kd, e.g., 0.5-1.0 nM), and 50 µL of membrane preparation.

    • Non-specific Binding (NSB): 25 µL Atropine (1 µM), 25 µL [³H]NMS, and 50 µL of membrane preparation.

    • Competition: 25 µL of this compound (at serially diluted concentrations, e.g., 10⁻¹¹ to 10⁻⁵ M), 25 µL [³H]NMS, and 50 µL of membrane preparation.

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for 2-3 hours to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a filtration manifold to separate bound from free radioligand.

  • Washing: Wash the filters three times with 200 µL of ice-cold Wash Buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value (the concentration of this compound that inhibits 50% of specific [³H]NMS binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A1 Prepare serial dilutions of this compound B1 Pipette reagents into 96-well plate (in triplicate) A1->B1 A2 Prepare receptor membranes, radioligand ([³H]NMS), and controls (Atropine) A2->B1 B2 Incubate at RT for 2-3 hours B1->B2 B3 Harvest by rapid vacuum filtration over glass fiber filters B2->B3 B4 Wash filters with ice-cold buffer B3->B4 C1 Add scintillation cocktail and count radioactivity (CPM) B4->C1 C2 Calculate Specific Binding C1->C2 C3 Plot % Inhibition vs. [this compound] C2->C3 C4 Determine IC50 via non-linear regression C3->C4 C5 Calculate Ki using Cheng-Prusoff equation C4->C5

Experimental Workflow for Radioligand Competition Binding Assay.

This ex vivo assay measures the physiological effect of a compound on tissue contraction, providing a functional measure of its antagonist potency (pA₂ value). It assesses how effectively an antagonist inhibits contractions induced by an agonist.

Objective: To determine the functional antagonist potency (pA₂) of this compound in guinea pig or human detrusor smooth muscle.

Materials:

  • Tissue: Freshly isolated urinary bladder from guinea pig or human (from cystectomy).

  • Agonist: Carbachol (a stable acetylcholine analogue).

  • Test Compound: this compound (5-HMT).

  • Physiological Salt Solution (PSS): E.g., Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 Glucose), bubbled with 95% O₂ / 5% CO₂.

  • Apparatus: Organ bath system with temperature control (37°C), isometric force transducers, amplifier, and data acquisition system.

Procedure:

  • Tissue Preparation:

    • Dissect the bladder in cold PSS, removing the urothelium and connective tissue.

    • Cut the detrusor muscle into longitudinal strips (approx. 2 mm wide x 8-10 mm long).

  • Mounting: Suspend each tissue strip in an organ bath chamber containing warm (37°C), aerated PSS. Attach one end to a fixed hook and the other to an isometric force transducer.

  • Equilibration: Apply a resting tension of ~1 gram (10 mN) and allow the tissue to equilibrate for 60-90 minutes, with washes of fresh PSS every 15-20 minutes.

  • Viability Check: Contract the tissue with a high concentration of KCl (e.g., 80 mM) to ensure viability. Wash until tension returns to baseline.

  • Schild Analysis Protocol:

    • Control Curve: Generate a cumulative concentration-response curve for the agonist Carbachol (e.g., 10⁻⁹ to 10⁻⁴ M), adding increasing concentrations once the previous response has plateaued.

    • Washout: Thoroughly wash the tissue to remove all Carbachol and allow it to return to baseline tension.

    • Antagonist Incubation: Add a fixed concentration of this compound to the bath and incubate for a set period (e.g., 30-45 minutes) to allow for equilibrium.

    • Second Curve: In the continued presence of this compound, repeat the cumulative concentration-response curve for Carbachol. The curve should be shifted to the right.

    • Repeat: Repeat the washout, incubation, and agonist curve steps with at least two additional, higher concentrations of this compound.

  • Data Analysis:

    • For each concentration of this compound, calculate the concentration ratio (CR) from the shift in the agonist EC₅₀ value: CR = EC₅₀ (in presence of antagonist) / EC₅₀ (control).

    • Create a Schild Plot by plotting log(CR - 1) on the y-axis against the log[Antagonist Concentration] on the x-axis.

    • The x-intercept of the linear regression line gives the pA₂ value. A slope that is not significantly different from 1.0 is indicative of competitive antagonism. The pA₂ is the negative logarithm of the antagonist concentration that produces a 2-fold shift in the agonist concentration-response curve.

This comprehensive guide provides the foundational data and methodologies for researchers to understand, replicate, and build upon the published findings concerning this compound's mechanism of action.

References

Desfesoterodine vs. Oxybutynin: A Comparative Analysis of Bladder Contractility Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and professionals in drug development, this guide provides an objective, data-driven comparison of desfesoterodine and oxybutynin (B1027), two prominent antimuscarinic agents used in the management of overactive bladder (OAB). This document synthesizes experimental data on their mechanisms of action, receptor binding affinities, and functional effects on bladder smooth muscle contractility, presenting quantitative data in structured tables and detailing the experimental protocols employed in these assessments.

Introduction

Overactive bladder is a symptom complex characterized by urinary urgency, with or without urge incontinence, usually accompanied by frequency and nocturia. The primary pharmacological treatment for OAB involves antimuscarinic drugs that antagonize the action of acetylcholine (B1216132) on muscarinic receptors in the detrusor (bladder) muscle, thereby reducing involuntary bladder contractions. This compound, the active metabolite of the prodrug fesoterodine (B1237170), and oxybutynin are two such agents that have been extensively studied. This guide offers a comparative analysis of their performance based on preclinical experimental data.

Mechanism of Action: Targeting Muscarinic Receptors

Both this compound and oxybutynin exert their therapeutic effect by competitively blocking muscarinic acetylcholine receptors, primarily the M3 subtype, which is predominantly responsible for mediating detrusor muscle contraction.[1][2] The bladder's detrusor muscle contains both M2 and M3 muscarinic receptor subtypes.[3] While M2 receptors are more numerous, M3 receptors are the key mediators of the direct contractile response to acetylcholine.[3] Blockade of these receptors by this compound or oxybutynin leads to relaxation of the bladder smooth muscle, an increase in bladder capacity, and a reduction in the urgency and frequency of urination.[1][3]

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cluster_0 Parasympathetic Nerve Terminal cluster_1 Detrusor Smooth Muscle Cell ACh Acetylcholine (ACh) M3 M3 Receptor ACh->M3 Binds to Gq Gq Protein M3->Gq Activates Ca_Channel L-type Ca²⁺ Channel M3->Ca_Channel Opens PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_Store Ca²⁺ Store (SR) IP3->Ca_Store Stimulates Ca_Store->Ca_Release Release Ca_Channel->Ca_Influx Ca²⁺ Influx Contraction Muscle Contraction Ca_Influx->Contraction ↑ Intracellular Ca²⁺ Ca_Release->Contraction ↑ Intracellular Ca²⁺ Antagonist This compound / Oxybutynin Antagonist->M3 Blocks

Figure 1: Muscarinic Receptor Signaling Pathway in Bladder Contraction.

Comparative Analysis of Receptor Binding Affinity

The affinity of a drug for its target receptor is a key determinant of its potency. Radioligand binding assays are commonly used to determine the binding affinity (Ki) of a compound for a specific receptor. The lower the Ki value, the higher the affinity.

CompoundTissue/ReceptorpKiKi (nM)Reference
Oxybutynin Human Detrusor8.2~6.3[4]
N-desethyl-oxybutynin Human Detrusor8.2~6.3[4]
Fesoterodine Human Detrusor-~6.3[5]
Oxybutynin Human M3 Receptor--[3]
This compound (5-HMT) Human M1-M5 Receptors--[6]

Note: Fesoterodine is the prodrug of this compound. The Ki value for fesoterodine in the human detrusor was found to be similar to that of oxybutynin.[5] this compound (SPM 7605) has been shown to have a balanced selectivity profile across all five human muscarinic receptor subtypes.[6]

Comparative Analysis of Bladder Contractility Inhibition

The functional consequence of muscarinic receptor antagonism is the inhibition of bladder smooth muscle contraction. This is often assessed in vitro using isolated bladder tissue strips. The potency of an antagonist is typically expressed as a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the concentration-response curve of an agonist. A higher pA2 value indicates greater potency. Alternatively, the IC50 value, the concentration of an inhibitor that reduces the response by 50%, can be used.

CompoundSpeciesAgonistpA2 ValueIC50 (nM)Reference
Oxybutynin HumanCarbachol7.8-[4]
N-desethyl-oxybutynin HumanCarbachol7.6-[4]
This compound (DD 01) HumanCarbacholEqual to Oxybutynin-[7]
Tolterodine (B1663597) HumanCarbachol8.6-[2]
Oxybutynin HumanCarbachol8.3-[2]
This compound (5-HM) Guinea PigCarbachol-5.7[8]
Tolterodine Guinea PigCarbachol-14[8]

Note: this compound is the active metabolite of fesoterodine and is also known as 5-hydroxymethyl tolterodine (5-HM) or DD 01. One study on human bladder tissue found the pA2 value of this compound (DD 01) to be equal to that of oxybutynin.[7] Another study in guinea pig bladder showed this compound (5-HM) to be more potent than its parent compound, tolterodine.[8] A separate study on human bladder tissue reported a slightly higher pA2 value for tolterodine compared to oxybutynin.[2]

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound and oxybutynin for muscarinic receptors in bladder tissue.

Methodology:

  • Membrane Preparation: Human bladder detrusor muscle is homogenized in a suitable buffer (e.g., 50 mM sodium phosphate (B84403) buffer) and centrifuged to pellet the cell membranes. The resulting pellet is washed and resuspended in the assay buffer.

  • Binding Reaction: The membrane preparation is incubated with a fixed concentration of a radiolabeled muscarinic receptor antagonist (e.g., [3H]quinuclidinyl benzylate - QNB) and varying concentrations of the unlabeled competitor drug (this compound or oxybutynin).

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand while allowing the unbound radioligand to pass through. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Isolated Organ Bath (Bladder Strip) Contractility Assay

Objective: To assess the functional inhibitory effect of this compound and oxybutynin on agonist-induced bladder muscle contraction.

Methodology:

  • Tissue Preparation: Strips of detrusor muscle are dissected from human or animal bladders and mounted in an isolated organ bath.

  • Organ Bath Setup: The organ bath contains a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously aerated with a gas mixture (e.g., 95% O2, 5% CO2). One end of the muscle strip is attached to a fixed point, and the other end is connected to an isometric force transducer to record changes in muscle tension.

  • Equilibration: The tissue is allowed to equilibrate under a resting tension for a period of time (e.g., 60-90 minutes), with periodic washing with fresh physiological salt solution.

  • Agonist-Induced Contraction: A cumulative concentration-response curve is generated by adding increasing concentrations of a muscarinic agonist (e.g., carbachol) to the organ bath and recording the resulting contractile force.

  • Antagonist Incubation: The tissue is washed to remove the agonist and then incubated with a fixed concentration of the antagonist (this compound or oxybutynin) for a predetermined period (e.g., 30-60 minutes).

  • Second Agonist Response: A second cumulative concentration-response curve for the agonist is generated in the presence of the antagonist.

  • Data Analysis: The rightward shift in the agonist concentration-response curve caused by the antagonist is used to calculate the pA2 value using a Schild plot analysis.

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cluster_0 Tissue Preparation cluster_1 Organ Bath Setup cluster_2 Experimental Procedure cluster_3 Data Analysis Dissection Dissect Bladder Detrusor Muscle Strips Mounting Mount Strips in Organ Bath Dissection->Mounting Equilibration Equilibrate under Resting Tension Mounting->Equilibration Agonist_CRC1 Generate Agonist (Carbachol) CRC Equilibration->Agonist_CRC1 Washout1 Washout Agonist_CRC1->Washout1 Antagonist_Incubation Incubate with Antagonist Washout1->Antagonist_Incubation Agonist_CRC2 Generate Agonist CRC in Presence of Antagonist Antagonist_Incubation->Agonist_CRC2 Schild_Plot Schild Plot Analysis Agonist_CRC2->Schild_Plot pA2_Value Determine pA2 Value Schild_Plot->pA2_Value

Figure 2: Experimental Workflow for In Vitro Bladder Contractility Assay.

Conclusion

Based on the available in vitro experimental data, both this compound and oxybutynin are potent muscarinic receptor antagonists that effectively inhibit bladder smooth muscle contractility. Receptor binding studies indicate that both compounds have a high affinity for muscarinic receptors in the human detrusor. Functional studies on isolated bladder tissue demonstrate that this compound and oxybutynin have comparable potencies in antagonizing carbachol-induced contractions. These preclinical findings provide a rationale for the clinical use of both agents in the treatment of overactive bladder. Further research, including head-to-head clinical trials, is essential to fully delineate the comparative efficacy and safety profiles of these two drugs in patient populations.

References

Assessing the Translational Relevance of Preclinical Desfesoterodine Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical data for Desfesoterodine, the active metabolite of Fesoterodine (B1237170) and Tolterodine (B1663597), alongside key alternatives for the treatment of overactive bladder (OAB). The aim is to facilitate an objective assessment of its translational potential by presenting available quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.

Mechanism of Action: Muscarinic Receptor Antagonism

This compound, like the other anticholinergic drugs used for OAB, exerts its therapeutic effect by acting as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] The detrusor muscle of the bladder, which is responsible for contractions, predominantly contains M2 and M3 muscarinic receptor subtypes.[3] The M3 receptor is primarily responsible for bladder contraction.[4] By blocking these receptors, particularly the M3 subtype, this compound inhibits the action of acetylcholine, a neurotransmitter that triggers bladder muscle contractions.[2] This antagonism leads to a reduction in involuntary bladder contractions, an increase in bladder capacity, and an alleviation of OAB symptoms such as urinary urgency, frequency, and urge incontinence.[1][4]

Muscarinic_Antagonist_Signaling_Pathway cluster_neuron Cholinergic Neuron cluster_muscle Bladder Smooth Muscle Cell ACh Acetylcholine (ACh) M3 M3 Muscarinic Receptor ACh->M3 Binds to Gq Gq Protein M3->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca Ca²⁺ Release IP3->Ca Stimulates Contraction Muscle Contraction Ca->Contraction Leads to This compound This compound & Other Antagonists This compound->M3 Blocks

Figure 1: Signaling pathway of muscarinic antagonists in the bladder.

Prodrug Relationship of Fesoterodine and Tolterodine to this compound

This compound, also known as 5-hydroxymethyl tolterodine (5-HMT), is the primary active moiety responsible for the therapeutic effects of both Fesoterodine and Tolterodine.[5][6] Fesoterodine is a prodrug that is rapidly and extensively hydrolyzed by non-specific esterases to this compound.[6] Tolterodine, on the other hand, is metabolized to this compound by the cytochrome P450 enzyme CYP2D6.[7] This difference in metabolic pathways can lead to variability in the exposure to the active compound when administering Tolterodine, depending on an individual's CYP2D6 genotype.[6]

Prodrug_Metabolism Fesoterodine Fesoterodine This compound This compound (5-HMT) (Active Metabolite) Fesoterodine->this compound Non-specific Esterases Tolterodine Tolterodine Tolterodine->this compound CYP2D6 Bladder_Strip_Workflow Start Start TissuePrep Prepare Bladder Muscle Strips Start->TissuePrep OrganBath Mount in Organ Bath & Equilibrate TissuePrep->OrganBath AgonistCRC1 Generate Baseline Agonist Concentration-Response Curve OrganBath->AgonistCRC1 AntagonistInc Incubate with Antagonist AgonistCRC1->AntagonistInc AgonistCRC2 Repeat Agonist Concentration-Response Curve AntagonistInc->AgonistCRC2 Schild Construct Schild Plot & Calculate pA2 AgonistCRC2->Schild End End Schild->End

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.